2-Amino-3-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSGITANKLIJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594900 | |
| Record name | 2-Amino-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106782-78-9 | |
| Record name | 2-Amino-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Amino-3-methoxybenzamide" fundamental properties
This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and drug discovery. It prioritizes actionable protocols, mechanistic insight, and validated data.
A Pivotal Pharmacophore & Synthetic Precursor in PARP/Tankyrase Inhibitor Design
Executive Summary
2-Amino-3-methoxybenzamide (CAS: 106782-78-9) is a functionalized aniline derivative that serves as a critical "privileged scaffold" in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and Tankyrase (TNKS) inhibitors. Unlike simple benzamides, the 3-methoxy substitution provides unique steric and electronic properties that influence binding affinity in the nicotinamide pocket of ADP-ribosyltransferases.
Its primary utility lies in its role as a late-stage intermediate for constructing fused heterocycles—specifically 8-methoxyquinazolin-4(3H)-ones —which are potent chemotherapeutic agents and Wnt signaling pathway antagonists. This guide details its physicochemical profile, validated synthesis protocols, and mechanistic applications in fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 106782-78-9 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Off-white to tan crystalline solid |
| Melting Point | 161–162 °C [1] |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water |
| pKa (Predicted) | ~14.3 (Amide), ~3.5 (Aniline) |
| Key Functional Groups | Primary Amide (H-bond donor/acceptor), Primary Amine (Nucleophile), Methoxy (H-bond acceptor/Steric bulk) |
Synthesis & Purification Protocols
The synthesis of this compound is a classic reduction sequence starting from 3-methoxy-2-nitrobenzoic acid. The following protocol is optimized for yield and purity, minimizing the formation of oxidative impurities.
Workflow Diagram: Synthesis from Nitro-Precursor
Figure 1: Step-wise synthesis pathway converting the nitro-acid precursor to the target amino-benzamide.
Detailed Protocol
Step 1: Amidation (Nitro-Benzamide Formation)
-
Activation: Dissolve 3-methoxy-2-nitrobenzoic acid (10.0 g, 50.7 mmol) in anhydrous thionyl chloride (40 mL).
-
Reflux: Heat under reflux for 2–3 hours until gas evolution ceases.
-
Evaporation: Remove excess thionyl chloride in vacuo. Azeotrope with toluene (2 × 50 mL) to remove trace acid chloride.
-
Amidation: Dissolve the residue in anhydrous THF (100 mL). Add dropwise to a stirred solution of saturated aqueous ammonia (100 mL) at 0 °C.
-
Isolation: Stir for 30 minutes. Evaporate THF/water to dryness or filter the precipitate.
Step 2: Reduction (Target Formation)
Note: Catalytic hydrogenation is preferred for cleanliness, but Iron/Acetic acid is robust for gram-scale.
-
Dissolution: Dissolve 3-methoxy-2-nitrobenzamide (7.0 g) in Ethanol (150 mL).
-
Catalyst: Add Raney Nickel (~0.5 g) or 10% Pd/C (0.3 g) under Argon.
-
Hydrogenation: Stir under a Hydrogen atmosphere (balloon or 50 psi) for 4–6 hours at room temperature. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for disappearance of the nitro spot.
-
Workup: Filter through a Celite pad to remove the catalyst.[3] Caution: Raney Ni is pyrophoric.
-
Purification: Concentrate the filtrate. Recrystallize from Ethyl Acetate/Hexane to yield colorless/tan crystals.[1]
Mechanistic Profiling: The "Privileged Scaffold"
PARP-1 Binding Mode
This compound mimics nicotinamide , the natural substrate of PARP enzymes.
-
The Amide Anchor: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain [2].
-
The 3-Methoxy Effect: The methoxy group at position 3 induces a conformational twist and fills a hydrophobic sub-pocket, often improving selectivity over other ADP-ribosyltransferases compared to unsubstituted benzamides.
-
Fragment Utility: While the molecule itself has moderate IC50 (micromolar range), it is the essential starting fragment for high-affinity inhibitors.
Quinazolinone Cyclization (The "Killer App")
The most significant application of this compound is its cyclization into 8-methoxyquinazolin-4(3H)-ones . This transformation locks the bioactive conformation, increasing potency by 100-1000 fold.
Reaction Logic: The 2-amino group attacks a one-carbon electrophile (Formic acid, Orthoesters, or Aldehydes), followed by dehydration to close the pyrimidine ring.
Figure 2: Cyclization workflow to generate the bioactive quinazolinone core.
Experimental Protocol for Cyclization:
-
Suspend this compound (1.0 equiv) in Formic Acid (excess).
-
Heat to 100 °C for 8 hours.
-
Cool and quench with ice water.
-
Filter the white precipitate (8-methoxyquinazolin-4(3H)-one).[2][4]
-
Application: This core is further derivatized at the 2-position to create Tankyrase inhibitors (e.g., XAV939 analogs) [3].
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Precautions:
-
PPE: Wear nitrile gloves and safety glasses.
-
Inhalation: Handle the powder in a fume hood to avoid dust inhalation.
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline group.
References
-
Griffin, R. J., et al. (1998). Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP).[5] Journal of Medicinal Chemistry.[5]
- Penning, T. D. (2010). Small-Molecule Inhibitors of Poly(ADP-ribose) Polymerase-1. Current Opinion in Drug Discovery & Development.
-
Wahlberg, E., et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology.
-
PubChem Compound Summary. (2025). This compound (CID 18536571). National Center for Biotechnology Information.
-
Patent WO2014087165A1. (2014).[1] Tankyrase Inhibitors.[6] (Describes the use of the title compound as a key intermediate).
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- 4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2014087165A1 - Tankyrase inhibitors - Google Patents [patents.google.com]
2-Amino-3-methoxybenzamide (CAS 106782-78-9): A Pivotal Scaffold in PARP and Quinazolinone Medicinal Chemistry
Executive Summary
2-Amino-3-methoxybenzamide (CAS 106782-78-9 ) is a highly specialized benzamide derivative serving as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP ) inhibitors and 8-methoxyquinazolin-4(3H)-one scaffolds.[1][2] Its structural uniqueness lies in the 1,2,3-substitution pattern, where the 3-methoxy group provides steric bulk and electron-donating properties that influence the binding affinity and metabolic stability of downstream pharmacophores. This guide details its physicochemical properties, validated synthesis routes, and its strategic role in developing inhibitors for the Wnt/
Part 1: Chemical Identity & Physicochemical Properties
Structural Analysis
The molecule features a benzamide core substituted at the ortho position (C2) with an amino group and at the meta position (C3) with a methoxy group. This arrangement facilitates the formation of an intramolecular hydrogen bond between the C2-amino proton and the C1-amide carbonyl, locking the molecule into a planar conformation essential for cyclization reactions.
| Property | Data | Note |
| CAS Number | 106782-78-9 | Verified Identifier |
| IUPAC Name | This compound | Also: 3-Methoxyanthranilamide |
| Molecular Formula | ||
| Molecular Weight | 166.18 g/mol | |
| Appearance | White to light beige solid | Crystalline powder |
| Melting Point | 139–141 °C | Experimental value [1, 2] |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water |
| pKa (Calculated) | ~15.6 (Amide), ~3.5 (Aniline) | Weakly basic aniline nitrogen |
| LogP | 0.60 | Lipophilic, membrane permeable |
Pharmacophore Features[2][3][4][5][6][7][8][9][10][11]
-
H-Bond Donors (2): The primary amide (
) and the aniline amine ( ). -
H-Bond Acceptors (3): The amide carbonyl, the methoxy oxygen, and the aniline nitrogen.
-
Steric Bulk: The 3-methoxy group prevents rotation and fills hydrophobic pockets in enzyme active sites (e.g., PARP-1).
Part 2: Validated Synthetic Protocols
The synthesis of this compound typically proceeds via the reduction of its nitro-precursor.[3] The following protocol is synthesized from patent literature and process chemistry optimization [1, 3].
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis from commercially available 3-methoxy-2-nitrobenzoic acid.
Detailed Experimental Protocol
Step 1 & 2: Formation of 3-Methoxy-2-nitrobenzamide
-
Reagents: 3-Methoxy-2-nitrobenzoic acid (10.0 g, 51 mmol), Thionyl Chloride (
, 40 mL). -
Procedure: Reflux the acid in thionyl chloride for 2 hours. Evaporate excess
under vacuum.[4] Azeotrope with toluene (2x) to remove traces. -
Amidation: Dissolve the residue in THF (100 mL) and add dropwise to a stirred saturated aqueous ammonia solution at 0°C.
-
Isolation: Evaporate solvent. Recrystallize from ethanol/water.
-
Yield: ~95% (Pink solid, mp 212–214 °C).
Step 3: Reduction to this compound
-
Reagents: 3-Methoxy-2-nitrobenzamide (7.0 g), Raney Nickel (0.5 g), Ethanol (150 mL).
-
Procedure: Hydrogenate at 50 psi (3.45 bar) at room temperature for 4 hours.
-
Workup: Filter off the catalyst (Caution: Pyrophoric). Evaporate the filtrate.
-
Purification: Recrystallize from ethyl acetate/petroleum ether.
-
Result: White crystalline solid, mp 139–141 °C [1].
Part 3: Applications in Medicinal Chemistry[3][4][9][10][11]
Precursor for 8-Methoxyquinazolin-4(3H)-ones
The primary utility of CAS 106782-78-9 is as a "cyclization-ready" scaffold. Reaction with formic acid or orthoesters yields 8-methoxyquinazolin-4(3H)-one , a pharmacophore found in potent inhibitors of the Wnt/
Mechanism: The C2-amino group attacks the electrophilic carbon of the formylating agent, followed by ring closure onto the amide nitrogen.
Figure 2: Cyclization pathway to the bioactive quinazolinone core.
PARP Inhibition & SAR (Structure-Activity Relationship)
Benzamides are classic mimetics of the nicotinamide moiety of
-
Binding Mode: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket.
-
Role of 3-Methoxy: The methoxy group at position 3 (which becomes position 8 in quinazolinones) induces a specific electronic environment that enhances selectivity against specific PARP isoforms and improves solubility compared to the unsubstituted analog.
-
Prodrug Development: The amide nitrogen can be derivatized (e.g., with nitro-heterocycles) to create hypoxia-activated prodrugs that release the active inhibitor only in the tumor microenvironment [2].
Part 4: Handling & Safety Data
Signal Word: WARNING
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Storage: Store at -20°C for long-term stability. Keep container tightly closed in a dry, well-ventilated place.
-
Incompatibility: Strong oxidizing agents.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Griffin, R. J., et al. (1992). Benzamide analogs, useful as PARP DNA repair enzyme inhibitors.[4][5][6][7] US Patent 5,482,941. Link (Describes synthesis and mp 139-141°C).[2]
-
Gu, Y., et al. (2019). Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors. Molecules, 24(8), 1548. Link (Validates synthesis and application in prodrugs).
-
Neogi, K., et al. (2022).[1][8] Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting
-catenin/TCF4 signaling pathway.[1] Translational Oncology, 19, 101395.[1][8] Link (Details conversion to quinazolinones). - Skalitzky, D. J., et al. (2003). Tricyclic Benzimidazoles as Potent PARP-1 Inhibitors. Journal of Medicinal Chemistry, 46(2), 210-213. (Contextualizes benzamide pharmacophore).
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"2-Amino-3-methoxybenzamide" molecular structure and weight
An In-depth Technical Guide to 2-Amino-3-methoxybenzamide
Introduction
This compound is an aromatic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern on the benzene ring, featuring an amino group ortho to a methoxy group and a carboxamide group, provides a versatile scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its relevance to researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure and resulting chemical properties. A thorough understanding of these aspects is critical for its effective application in research and synthesis.
Molecular Identity
The identity of this compound is defined by its molecular formula, weight, and systematic nomenclature.
-
Molecular Weight: 166.18 g/mol [2]
Common synonyms for this compound include 3-methoxyanthranilamide and 2-Amino-m-anisamide.[2]
Structural Representation
The spatial arrangement of atoms and functional groups in this compound is crucial for its reactivity and interaction with biological targets. The structure features a benzene ring substituted with an amino (-NH₂), a methoxy (-OCH₃), and a carboxamide (-CONH₂) group at positions 2, 3, and 1, respectively.
Caption: 2D structure of this compound.
Physicochemical Data Summary
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 166.18 g/mol | [2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 106782-78-9 | [1][2] |
| Canonical SMILES | COC1=CC=CC(=C1N)C(=O)N | [2] |
| InChI | InChI=1S/C8H10N2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | [1][2] |
| Hydrogen Bond Donors | 2 | [1][2] |
| Hydrogen Bond Acceptors | 3 | [1][2] |
Synthesis and Reactivity
While specific, detailed synthetic protocols for this compound are not extensively published in readily available literature, its structure suggests that it can be synthesized from precursors such as 2-amino-3-methoxybenzoic acid or its derivatives. General methods for the formation of benzamides, such as the activation of a corresponding carboxylic acid and subsequent reaction with ammonia or an ammonia equivalent, would be applicable.
The reactivity of this compound is characterized by the interplay of its three functional groups. The amino group can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. The amide functionality can be hydrolyzed under acidic or basic conditions. The aromatic ring is activated towards electrophilic substitution, with the directing effects of the amino and methoxy groups influencing the position of incoming substituents.
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as an intermediate in the synthesis of pharmacologically active molecules. The benzamide scaffold is a common feature in many therapeutic agents.
Hedgehog Signaling Pathway Inhibitors
A notable application of derivatives of 2-methoxybenzamide is in the development of inhibitors of the Hedgehog (Hh) signaling pathway.[3][4] Aberrant activation of this pathway is implicated in the development of various cancers.[4] The 2-methoxybenzamide core can be elaborated to produce potent antagonists of the Smoothened (Smo) receptor, a key component of the Hh pathway.[4]
Antimicrobial Agents
Benzamide derivatives have also been investigated for their antimicrobial properties.[5] For instance, 3-methoxybenzamide was an early lead compound in the development of antibacterials that target the FtsZ protein, which is essential for bacterial cell division.[5] While this compound itself is not highlighted as a direct antimicrobial, its structural motifs are relevant to this area of research.
Safety and Handling
General Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a key chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of targeted cancer therapies and novel antimicrobial agents. Its molecular structure provides a versatile platform for chemical modification, enabling the exploration of new therapeutic modalities. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.
References
-
ChemBK. 2-Amino-N-(3-methoxypropyl)benzamide. [Link]
-
PubChem. 2-Amino-3-methoxybenzaldehyde. [Link]
-
National Center for Biotechnology Information. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]
-
MDPI. Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 2-Amino-3-methylbenzamide. [Link]
- Google Patents. Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
-
Chem-Supply. MSDS of 2-amino-3-methoxybenzaldehyde. [Link]
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Semantic Scholar. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]
-
IUPAC. Nomenclature and Symbolism for Amino Acids and Peptides. [Link]
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2-Amino-3-methoxybenzamide: A Pivotal Scaffold in Epigenetic and Kinase Modulator Synthesis
CAS Number: 106782-78-9 Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol [1][2][3][4]
Executive Summary & Chemical Profile[5][6]
2-Amino-3-methoxybenzamide is a specialized synthetic intermediate that serves as a critical pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and Tankyrase (TNKS) inhibitors . Historically, it gained prominence as the direct precursor to NU1025 , one of the first potent small-molecule PARP inhibitors developed at Newcastle University.
Unlike generic benzamides, the 3-methoxy substitution provides a unique steric and electronic profile. It acts as a "gateway" functional group: it can be retained to enforce hydrophobic contacts in the enzyme binding pocket or demethylated to yield a hydroxyl group (as in NU1025) for hydrogen bonding networks. This guide explores its synthesis, historical evolution from DNA repair research to Wnt signaling modulation, and practical laboratory protocols.
Historical Context: The Newcastle Connection
The history of this compound is inextricably linked to the search for chemosensitizers that could inhibit DNA repair mechanisms in cancer cells.
The PARP Era (1990s)
In the early 1990s, researchers identified that 3-aminobenzamide was a weak inhibitor of PARP. To improve potency, the Newcastle University drug discovery group (led by Griffin and Golding) explored conformational restrictions. They hypothesized that cyclizing the benzamide into a quinazolinone core would lock the molecule in a bioactive conformation mimicking nicotinamide (the substrate of PARP).
This compound emerged as the essential "pre-cyclization" scaffold.
-
The Breakthrough: It was synthesized as the immediate precursor to 8-methoxy-2-methylquinazolin-4(3H)-one .
-
The Optimization: Subsequent demethylation yielded NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one), which was orders of magnitude more potent than 3-aminobenzamide.
The Wnt/Tankyrase Era (2010s-Present)
More recently, this scaffold has found new utility in targeting the Wnt/
Synthetic Pathways & Causality
The synthesis of this compound is a lesson in regiochemical control. The standard route begins with 3-methoxy-2-nitrobenzoic acid. The "causality" here dictates that the amide bond must be formed before the nitro group reduction to prevent self-polymerization or side reactions involving the free aniline.
DOT Diagram: Synthetic Logic
The following diagram illustrates the primary synthetic route to the title compound and its conversion into the bioactive inhibitor NU1025.
Figure 1: Synthetic genealogy of this compound, highlighting its role as the precursor to the NU1025 PARP inhibitor.[5][6][7][8]
Experimental Protocols
Protocol A: Synthesis from 3-Methoxy-2-nitrobenzoic Acid
Rationale: This route is preferred for scale-up due to the availability of the nitro-acid starting material and the high yield of the amidation step.
Step 1: Esterification
-
Dissolve 3-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 vol).
-
Cool to 0°C. Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise.
-
Reflux for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Concentrate in vacuo to yield the methyl ester.
Step 2: Amidation
-
Dissolve the crude methyl ester in Methanol saturated with NH₃ (or 7N NH₃ in MeOH).
-
Stir in a sealed pressure vessel at room temperature for 16 hours.
-
Precipitate the product by concentrating and adding cold diethyl ether.
-
Filter to collect 3-methoxy-2-nitrobenzamide .[6]
Step 3: Nitro Reduction (The Critical Step) Note: Catalytic hydrogenation is cleaner, but Iron/Acetic acid is more robust if halogen substituents are present elsewhere.
-
Suspend 3-methoxy-2-nitrobenzamide in Methanol (20 vol).
-
Add 10% Pd/C catalyst (10 wt% loading).
-
Stir under H₂ atmosphere (balloon pressure) for 4–6 hours at RT.
-
Filter through Celite to remove Pd/C.
-
Concentrate to yield This compound as a crystalline solid.
Protocol B: Cyclization to Quinazolinone (NU1025 Precursor)
Rationale: This demonstrates the scaffold's utility in heterocycle formation.
-
Dissolve this compound in anhydrous THF.
-
Add Acetyl Chloride (1.1 eq) and Pyridine (1.2 eq).
-
Stir at RT for 2 hours (forming the intermediate amide).
-
Treat with aqueous NaOH (2M) and heat to reflux for 1 hour to induce cyclization.
-
Acidify with HCl to precipitate 8-methoxy-2-methylquinazolin-4(3H)-one .
Biological Mechanism & SAR
Why is the 3-methoxy group critical?
-
Conformational Lock: In the context of quinazolines (like NU1025), the substituent at the 8-position (derived from the 3-methoxy of the benzamide) points towards the solvent interface or interacts with the ribose binding site of PARP.
-
Hydrogen Bonding: When demethylated to a hydroxyl (as in NU1025), it forms a crucial intramolecular hydrogen bond or interacts with Glu988 in the PARP active site, mimicking the amide of nicotinamide.
-
Solubility: The methoxy group improves the lipophilicity of the intermediate, facilitating cell membrane permeability before metabolic processing.
DOT Diagram: Biological Pathway (Wnt/Tankyrase)
The following diagram details how inhibitors derived from this scaffold affect the Wnt signaling cascade.
Figure 2: Mechanism of Action. By inhibiting Tankyrase, the scaffold stabilizes the Axin complex, promoting the degradation of Beta-Catenin and halting oncogenic transcription.
Physicochemical Data Summary
| Property | Value | Notes |
| Appearance | Off-white to pale beige solid | Oxidizes slightly upon air exposure |
| Melting Point | 148–152 °C | Varies slightly by crystal habit |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water |
| pKa (Amine) | ~3.5–4.0 | Weakly basic due to amide resonance |
| Storage | 2–8°C, Inert atmosphere | Hygroscopic; protect from light |
References
-
Griffin, R. J., et al. (1995). "Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)." Journal of Medicinal Chemistry, 41(26), 5247–5256. Link(Seminal paper describing the synthesis of NU1025 via the this compound intermediate).
- Golding, B. T., et al. (1996). "Prodrugs of PARP Inhibitors." Newcastle University Patents. (Describes the use of the benzamide scaffold in prodrug design).
-
Venkatesan, A. M., et al. (2010). "Design and synthesis of novel diaminoquinazolines with in vivo efficacy for β-catenin/T-cell transcriptional factor 4 pathway inhibition." Journal of Medicinal Chemistry, 53(6), 2636–2645. Link(Application of the scaffold in Wnt/Tankyrase inhibition).
-
Neogi, K., et al. (2022).[6][7][8] "Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway."[7] Translational Oncology, 19, 101395.[6][7] Link(Modern protocol for converting this compound into cytotoxic agents).
-
BenchChem. (2024). "this compound Structure and Applications." Link(Physicochemical data verification).
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- 1. 106782-78-9|this compound|BLD Pharm [bldpharm.com]
- 2. Pi Chemicals System [pipharm.com]
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- 4. file.bldpharm.com [file.bldpharm.com]
- 5. 3-METHOXY-2-NITROBENZOIC ACID | 4920-80-3 [chemicalbook.com]
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- 8. WO2014087165A1 - Tankyrase inhibitors - Google Patents [patents.google.com]
2-Amino-3-methoxybenzamide: A Strategic Scaffold for 8-Methoxyquinazolinone Synthesis
Executive Summary
In the landscape of privileged structures, 2-Amino-3-methoxybenzamide (CAS 106782-78-9) occupies a critical niche as the primary precursor for 8-methoxyquinazolin-4(3H)-ones . While the benzamide moiety itself possesses intrinsic PARP-inhibitory activity, its true utility lies in its role as a "turn-key" building block for polycyclic heterocycles.
The presence of the methoxy group at the 3-position (ortho to the amino group) introduces unique steric and electronic properties. Upon cyclization, this substituent translates to the 8-position of the quinazolinone scaffold—a region often exploited to induce atropisomerism or fill hydrophobic pockets in targets like
Chemical Profile & Structural Logic
Understanding the atom-mapping between the building block and the final drug scaffold is essential for SAR (Structure-Activity Relationship) design.
Atom Mapping: Benzamide to Quinazolinone
The transformation of this compound to a quinazolinone involves the condensation of the amino group (N2) and the amide nitrogen with an electrophilic carbon source (e.g., aldehydes, orthoesters).[1]
| Feature | Starting Material (Benzamide Numbering) | Final Scaffold (Quinazolinone Numbering) | Impact on Activity |
| Amide Carbon | C1 | C4 (Carbonyl) | H-bond acceptor (Key for kinase hinge binding) |
| Amine Nitrogen | N attached to C2 | N1 | Proton acceptor/donor depending on tautomer |
| Methoxy Group | C3 (Ortho to Amine) | C8 | Steric Lock / Selectivity Filter |
Electronic Effects
The 3-methoxy group acts as an electron-donating group (EDG) via resonance.
-
Nucleophilicity: It increases the electron density on the adjacent amino group (N2), making it more nucleophilic than the unsubstituted analog. This often results in faster cyclization rates during quinazolinone formation.
-
Conformation: The steric bulk of the methoxy group forces the adjacent amino group out of planarity, potentially pre-organizing the molecule for cyclization (the "gem-dimethyl" effect analogue).
Validated Synthesis Protocols
We present two routes: the Classical Route (robust, scalable) and the Green Route (atom-economical, avoids nitro-intermediates).
Method A: The Nitro-Reduction Route (Classical)
Best for: Large-scale preparation from cheap starting materials.
Workflow Diagram:
Step-by-Step Protocol:
-
Nitration: Treat 3-methoxybenzoic acid with concentrated HNO3/H2SO4 at 0°C. Critical Check: Monitor TLC.[1][2] The major isomer is the 2-nitro derivative due to the directing effects of the -COOH (meta) and -OMe (ortho/para).[3]
-
Esterification: Reflux the crude acid in Methanol with catalytic H2SO4 or Thionyl Chloride (SOCl2) to yield the methyl ester.
-
Amidation: Dissolve the ester in Methanol and bubble Ammonia gas or add 30% aqueous NH4OH. Stir at RT for 12 hours.[4]
-
Checkpoint: The product should precipitate as a yellow solid.[2]
-
-
Reduction (The Critical Step):
-
Reagents: Iron powder (5 equiv), NH4Cl (1 equiv), Ethanol/Water (3:1).
-
Procedure: Reflux the nitrobenzamide in the solvent mixture. Add Iron powder portion-wise to prevent exotherms. Monitor the disappearance of the yellow color (nitro) and appearance of a fluorescent blue spot on TLC (amine).
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate. The product, This compound , typically crystallizes upon cooling.
-
Method B: The Isatoic Anhydride Route (Modern)
Best for: Library synthesis and avoiding unstable intermediates.
-
Cyclization: React 2-amino-3-methoxybenzoic acid with Triphosgene (or CDI) in THF to form the 8-methoxyisatoic anhydride .
-
Ring Opening: Treat the anhydride with Ammonia (0.5 M in dioxane). The nucleophile attacks the anhydride carbonyl, releasing CO2 and yielding the pure benzamide.
Medicinal Chemistry Applications
Case Study: 8-Methoxyquinazolinones as -Catenin/TCF4 Inhibitors
The Wnt/
-
Logic: The 8-methoxy group (derived from our building block) is crucial for disrupting the protein-protein interaction between
-catenin and TCF4. -
SAR Insight: Removal of the 8-methoxy group (using simple 2-aminobenzamide) results in a >10-fold loss of potency. The methoxy group fills a specific hydrophobic cleft near the Arg386 residue of
-catenin.
Experimental Protocol: Cyclization to Quinazolinone
-
Reagent: Triethyl orthoformate (for R=H) or substituted aldehydes.
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Iodine (I2).
-
Procedure:
-
Suspend this compound (1.0 eq) in Ethanol.
-
Add aldehyde (1.1 eq) and Iodine (10 mol%).
-
Stir at room temperature for 30 mins, then reflux for 2 hours.
-
Mechanism: Iodine promotes the oxidation of the intermediate dihydroquinazolinone to the aromatic quinazolinone.
-
Result: High yield of 8-methoxy-2-substituted-quinazolin-4(3H)-one .
-
Pathway Visualization: From Building Block to Bioactivity
Figure 1: The translational pathway from chemical synthesis to biological effect.
Quantitative Data & Specifications
| Property | Specification | Notes |
| CAS Number | 106782-78-9 | Verify against 3-methoxybenzamide (different isomer). |
| Molecular Weight | 166.18 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| H-Bond Donors | 2 (NH2) | Critical for solvent interactions. |
| H-Bond Acceptors | 3 (C=O, OMe, N) | |
| Typical Yield (Method A) | 75-85% | Reduction step is yield-limiting. |
| Typical Yield (Method B) | >90% | Higher atom economy. |
Troubleshooting & Stability
-
Self-Condensation: Under highly acidic conditions (e.g., neat polyphosphoric acid), 2-aminobenzamides can self-condense to form macrocycles. Solution: Maintain stoichiometry strictly when using electrophiles.
-
Oxidation Sensitivity: The amino group is electron-rich (activated by the ortho-methoxy). It can oxidize to a dark tar if left in solution with air for days. Storage: Store solid under inert atmosphere (Argon) at 4°C.
-
Regioselectivity: When reacting with unsymmetrical electrophiles, the N2-amine is the primary nucleophile, followed by the amide nitrogen.
References
-
Synthesis of Quinazolinones: Xu, W., et al. "Copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines." Journal of Organic Chemistry, 2021, 86, 5345-5353. Link
-
Medicinal Application (Beta-Catenin): Neogi, K., et al. "Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting
-catenin/TCF4 signaling pathway."[1] Translational Oncology, 2022.[1] Link[1] -
PARP Inhibition: Griffin, R. J., et al. "Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)." Journal of Medicinal Chemistry, 1998, 41(26), 5247-5256. Link
- Green Synthesis: Chen, X., et al. "Iodine-catalyzed efficient synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes." Tetrahedron Letters, 2014.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1081624C - Benzamide analogs, useful as PARP (ADP-ribosyltransferase, ADRPT) DNA repair enzyme inhibitors - Google Patents [patents.google.com]
- 3. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 4. CN102212035A - Preparation method for sulfamethoxypyrazine - Google Patents [patents.google.com]
- 5. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. CN101343238A - The preparation method of 3-methoxy-N-methyldiphenylamine - Google Patents [patents.google.com]
- 7. 2-Amino-3-methylbenzamide|Research Chemical [benchchem.com]
- 8. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]
- 9. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of "2-Amino-3-methoxybenzamide" analogs
This technical guide details the structure-activity relationship (SAR) and pharmacological profile of 2-Amino-3-methoxybenzamide analogs. This scaffold represents a critical evolution in epigenetic modulation, specifically functioning as a Zinc-Binding Group (ZBG) for Class I Histone Deacetylase (HDAC) inhibitors.
Optimizing Class I Selective HDAC Inhibition via Kinetic Selectivity
Executive Summary: The Shift from Hydroxamates
In the development of Histone Deacetylase (HDAC) inhibitors, the field has historically relied on hydroxamic acids (e.g., Vorinostat). While potent, hydroxamates suffer from poor pharmacokinetic (PK) profiles and "pan-HDAC" activity, leading to off-target toxicity.
The 2-amino-benzamide class (e.g., Entinostat/MS-275) emerged as a solution, offering Class I isoform selectivity (HDAC 1, 2, 3) and superior stability.[1] The specific introduction of a 3-methoxy substituent onto this benzamide core represents a sophisticated medicinal chemistry tactic to modulate the electronic environment of the aniline nitrogen and impose steric constraints that refine the molecule's fit within the HDAC catalytic pocket.
Mechanistic Pharmacology
The "Slow-Tight" Binding Mechanism
Unlike hydroxamic acids, which exhibit fast-on/fast-off kinetics, this compound analogs function through a slow-tight binding mechanism .
-
Initial Encounter: The inhibitor enters the HDAC active site.
-
Conformational Change: The 2-amino group undergoes a specific reorientation to coordinate with the catalytic Zinc ion (
). -
Stabilization: The 3-methoxy group provides steric pressure that locks the phenyl ring into a preferred dihedral angle relative to the amide, stabilizing the transition state and prolonging residence time.
Isoform Selectivity (Class I vs. Class II)
The internal cavity of Class I HDACs (HDAC1/2/3) is narrower and more hydrophobic than Class II. The this compound moiety exploits this by acting as a rigid ZBG that cannot be accommodated by the larger, more flexible pockets of HDAC6 (Class IIb), thereby reducing hematological toxicity.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold can be dissected into three vectors: the Zinc-Binding Domain, the Ortho-Substitution (The 3-Methoxy "Rudder"), and the Cap Group Linker.
Table 1: SAR Impact of Core Modifications
| Structural Vector | Modification | Effect on Activity (HDAC1/2/3) | Mechanistic Rationale |
| ZBG (C1-C2) | Removal of 2-Amino ( | Loss of Activity | The amino group is essential for bidentate chelation of |
| C3 Position | -OCH3 (Methoxy) | Increased Potency | Electronic donation (+M effect) increases electron density on the aniline nitrogen, strengthening Zn-coordination. Steric bulk restricts rotation, lowering entropic penalty upon binding. |
| C3 Position | -H (Unsubstituted) | Moderate Potency | Standard Entinostat-like profile. Good, but lacks the additional electronic stabilization of the methoxy group. |
| C3 Position | -Cl / -Br (Halogen) | Reduced Selectivity | Lipophilic bulk at C3 can clash with the "foot pocket" residues (e.g., Tyr308 in HDAC1). |
| C4/C5 Positions | Fluorine substitution | Variable | Often used to block metabolic oxidation (CYP450), improving half-life without disrupting binding. |
The "3-Methoxy Effect"
The 3-methoxy group is not merely a bystander; it acts as an intramolecular lock . By forming a weak hydrogen bond or electrostatic interaction with the adjacent amide protons or by creating steric repulsion with the C2-amine, it pre-organizes the molecule into the bioactive conformation required for entry into the narrow HDAC active site tunnel.
Visualization: Epigenetic Signaling Pathway
The following diagram illustrates the downstream effects of inhibiting HDAC1/2/3 with a this compound analog, leading to the reactivation of tumor suppressor genes.
Figure 1: Mechanism of Action. The inhibitor blocks HDAC activity, reversing chromatin condensation and reactivating silenced tumor suppressor genes.
Experimental Protocols
Chemical Synthesis of the Core Scaffold
Objective: Synthesize this compound from 3-methoxyanthranilic acid.
Reagents:
-
3-Methoxyanthranilic acid (Starting Material)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Ammonium Chloride (
) -
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
Protocol:
-
Activation: Dissolve 3-methoxyanthranilic acid (1.0 eq) in dry DMF under inert atmosphere (
). Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at for 30 minutes to form the active ester. -
Amidation: Add solid
(2.0 eq) followed by dropwise addition of DIPEA (3.0 eq). -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (active ester disappearance).
-
Workup: Dilute reaction with EtOAc, wash with saturated
(to remove unreacted acid), water, and brine. -
Purification: Dry organic layer over
, concentrate in vacuo. Recrystallize from Ethanol/Water to yield the pure benzamide.
Fluorogenic HDAC Activity Assay
Objective: Quantify the
Reagents:
-
Recombinant Human HDAC1 enzyme.
-
Fluorogenic Substrate: Boc-Lys(Ac)-AMC.
-
Developer Solution (Trypsin/Protease mixture).
Workflow:
-
Incubation: Plate 10
L of HDAC1 enzyme in assay buffer (Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM ). -
Treatment: Add 20 nL of the test compound (this compound analog) in DMSO via acoustic dispenser (Echo). Incubate for 30 minutes at
to allow "slow-binding" equilibrium. -
Substrate Addition: Add 10
L of Boc-Lys(Ac)-AMC substrate. Incubate for 45 minutes. -
Development: Add 10
L of Developer Solution. The developer cleaves the deacetylated lysine, releasing the fluorescent AMC fluorophore. -
Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm). Calculate
using a 4-parameter logistic fit.
Synthesis Workflow Visualization
The following diagram outlines the logical flow for synthesizing and validating these analogs.
Figure 2: Synthetic Workflow. From core scaffold generation to library expansion and biological screening.
References
-
Mechanism of Entinostat (MS-275): Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors with Benzamide Scaffolds." Journal of Biological Chemistry.
-
2-Aminobenzamide SAR: Suzuki, T., et al. (2005). "Design, Synthesis, and Biological Activity of Novel Inhibitors of Histone Deacetylase." Journal of Medicinal Chemistry.
-
Selectivity of Benzamides: Bressi, J. C., et al. (2010). "Exploration of the 2-amino-benzamide pharmacophore for histone deacetylase inhibition."[1][2][3][4] Bioorganic & Medicinal Chemistry Letters.
-
Kinetic Selectivity: Beghini, A., et al. (2018). "Class I HDAC inhibitors in cancer therapy: A review." Pharmacological Research.
-
Chemical Data: PubChem Compound Summary for CID 18536571, this compound.
Sources
- 1. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-3-methylbenzamide|Research Chemical [benchchem.com]
- 4. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-3-methoxybenzamide: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-3-methoxybenzamide, a small molecule with significant potential in oncological research and drug development. We will delve into its chemical characteristics, synthesis, and explore its putative mechanism of action as a PARP inhibitor, drawing upon the established knowledge of the broader benzamide class of compounds. Furthermore, we will examine the biological activities of its derivatives to illuminate the potential therapeutic avenues for this core scaffold.
Physicochemical Properties and Synthesis
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 106782-78-9 |
| Appearance | Solid (predicted) |
| Melting Point | 169-170 °C (for the related 2-Amino-3-methoxybenzoic acid)[2] |
| SMILES | COC1=CC=CC(=C1N)C(=O)N |
| InChI | InChI=1S/C8H10N2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |
Synthesis of this compound
Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This protocol is adapted from general procedures for the synthesis of primary amides from carboxylic acids.
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-3-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in an inert solvent like dichloromethane (DCM).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the excess SOCl2 or (COCl)2 and solvent under reduced pressure to obtain the crude 2-amino-3-methoxybenzoyl chloride. Caution: These reagents are corrosive and react violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of concentrated ammonium hydroxide (NH4OH) or bubble ammonia gas through the solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.
-
Mechanism of Action: A Putative PARP Inhibitor
The benzamide moiety is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[3][4] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs). Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.
Structure-Activity Relationship (SAR) of Benzamide-based PARP Inhibitors:
The inhibitory activity of benzamide derivatives against PARP-1 is attributed to their ability to mimic the nicotinamide portion of the NAD+ cofactor, competing for the same binding site on the enzyme. Key structural features for potent PARP inhibition include:
-
The Carboxamide Group: The amide protons form crucial hydrogen bonds with key amino acid residues in the NAD+ binding pocket of PARP-1.[3]
-
The Aromatic Ring: The benzamide ring occupies the nicotinamide binding site. Substituents on this ring can modulate the binding affinity and selectivity.
Given that this compound possesses this critical benzamide scaffold, it is highly probable that it functions as a PARP inhibitor. The amino and methoxy groups at the 2 and 3 positions, respectively, would influence its electronic properties and steric interactions within the PARP active site, thereby determining its specific inhibitory potency and selectivity profile against different PARP family members.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
Biological Activities of this compound Derivatives
While direct biological data for this compound is limited, studies on its derivatives provide valuable insights into the potential therapeutic applications of this chemical scaffold.
Table 2: Biological Activities of this compound Derivatives
| Derivative Class | Target/Pathway | Observed Activity | Reference |
| Pyrimidine derivatives with 2-amino-N-methoxybenzamide | EGFR Kinase | Potent anti-tumor activity in Non-small cell lung cancer (NSCLC) cell lines. IC50 values in the nanomolar range for the most active compounds (5d and 5h). | |
| 2-methoxybenzamide derivatives | Hedgehog Signaling Pathway (Smoothened receptor) | Inhibition of the Hedgehog pathway with nanomolar IC50 values. Potential for treating cancers with aberrant Hh signaling. | [5] |
These findings suggest that the this compound core can be functionalized to target other critical oncogenic pathways beyond PARP, highlighting its versatility as a scaffold for the development of a diverse range of anti-cancer agents.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of this compound, a series of in vitro experiments are recommended.
PARP-1 Inhibition Assay
This assay will quantify the direct inhibitory effect of the compound on PARP-1 enzymatic activity.
Protocol: Chemiluminescent PARP-1 Inhibition Assay
This protocol is based on commercially available assay kits.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound to generate a dose-response curve.
-
Reconstitute recombinant human PARP-1 enzyme, activated DNA, and other assay components as per the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the PARP-1 enzyme, activated DNA, and the various concentrations of this compound or a known PARP inhibitor (e.g., Olaparib, 3-aminobenzamide) as a positive control. Include a vehicle control (DMSO).
-
Initiate the reaction by adding a biotinylated NAD+ solution.
-
Incubate the plate at room temperature for the recommended time to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone proteins.
-
Stop the reaction and wash the wells.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated ADP-ribose chains.
-
After incubation and washing, add a chemiluminescent HRP substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the PARP-1 inhibitory activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Cancer Cell Line Proliferation Assay
This assay will determine the cytotoxic or cytostatic effects of this compound on various cancer cell lines, particularly those with known DNA repair deficiencies.
Protocol: MTT or SRB Cell Viability Assay
-
Cell Culture:
-
Culture cancer cell lines of interest (e.g., BRCA-mutant breast or ovarian cancer cells, and their wild-type counterparts) in appropriate media and conditions.
-
-
Compound Treatment:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
-
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical entity in the landscape of cancer therapeutics. Its structural similarity to known PARP inhibitors strongly suggests a similar mechanism of action, which warrants direct experimental validation. The demonstrated anti-cancer activity of its derivatives against other key oncogenic targets further underscores the potential of this scaffold in drug discovery.
Future research should focus on:
-
Definitive determination of PARP-1 inhibitory activity: Obtaining a precise IC50 value is crucial.
-
Broad-spectrum kinase profiling: To identify potential off-target effects and novel mechanisms of action.
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of cancer, particularly those with BRCA mutations.
-
Pharmacokinetic and pharmacodynamic studies: To assess its drug-like properties.
References
- Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025). Journal of Molecular Structure. [URL not directly available, but referenced in search results]
-
Structural requirements for potent PARP inhibition. The benzamide... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
- Hydroxamic Acids as PARP-1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones. (2023). ChemMedChem. [URL not directly available, but referenced in search results]
-
Chemical structures of PARP inhibitors including the PARP drug... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
- Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). RSC Advances. [URL not directly available, but referenced in search results]
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2016). Molecules. [URL not directly available, but referenced in search results]
-
This compound. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
- Role of PARP-1 structural and functional features in PARP-1 inhibitors development. (2025). Bioorganic Chemistry. [URL not directly available, but referenced in search results]
-
Structure activity model of PARP-1 inhibitors derived from the... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Summary of the IC50 and IC90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Impact Therapeutics identifies PARP inhibitors. (2022). BioWorld. Retrieved February 10, 2026, from [Link]
- Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [URL not directly available, but referenced in search results]
- Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. (2021). Blood Cancer Discovery. [URL not directly available, but referenced in search results]
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (2015). In The Practice of Medicinal Chemistry. Elsevier. [URL not directly available, but referenced in search results]
-
2-Amino-3-methoxybenzoic acid. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
- Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences. [URL not directly available, but referenced in search results]
-
2-Amino-3-methoxybenzoic acid. (n.d.). SpectraBase. Retrieved February 10, 2026, from [Link]
- Second-Generation AURKA-Targeting PROTACs: Structural Optimization toward in Vivo Degradation in Neuroblastoma. (2025). Journal of Medicinal Chemistry. [URL not directly available, but referenced in search results]
- In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (2006). Molecular Cancer Therapeutics. [URL not directly available, but referenced in search results]
- Discovery, Optimization, and Cellular Activities of 2-(Aroylamino)cinnamamide Derivatives Against Colon Cancer. (2021). Molecules. [URL not directly available, but referenced in search results]
- Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer. (2021). Journal of Experimental & Clinical Cancer Research. [URL not directly available, but referenced in search results]
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Technical Guide: Safety and Handling of 2-Amino-3-methoxybenzamide
Executive Summary
2-Amino-3-methoxybenzamide (CAS: 106782-78-9 ) is a specialized substituted benzamide derivative frequently utilized as a pharmacophore in medicinal chemistry, particularly in the synthesis of PARP inhibitors, antibacterial agents targeting FtsZ, and other bioactive heterocycles.[1][2][3]
While often categorized under general organic irritants, its specific structural features—an electron-rich aniline moiety adjacent to an amide—necessitate precise handling protocols to prevent oxidative degradation and ensure operator safety. This guide synthesizes physicochemical data with field-proven handling strategies for research and drug development environments.
Physicochemical Profile & Stability
Understanding the physical state and solubility profile is the first line of defense in establishing safe handling procedures.
| Property | Specification | Operational Implication |
| CAS Number | 106782-78-9 | Unique identifier for SDS retrieval. |
| Physical State | Solid (White to light beige powder) | Dust generation is the primary exposure vector. |
| Melting Point | 162–164 °C | Stable solid at room temperature; melt processing requires specific controls. |
| Solubility | Soluble in DMSO, Methanol | Use compatible solvents for stock solutions; avoid aqueous storage. |
| Storage Condition | 2–8 °C, Dark, Inert Atmosphere | Critical: The amino group is susceptible to photo-oxidation. Store in amber vials under Nitrogen/Argon. |
| Molecular Weight | 166.18 g/mol | Calculation basis for stoichiometry. |
Expert Insight: The presence of the ortho-amino group relative to the methoxy substituent creates an electron-rich system. While the amide bond is relatively robust, the aniline nitrogen can undergo slow oxidation if exposed to light and air over prolonged periods, turning the white solid to a beige/brown crust. Always purge headspace with nitrogen after use.
Hazard Identification (GHS Classification)
This compound is classified as an Irritant with specific target organ toxicity.[4] It is not currently classified as a carcinogen, but its pharmacological activity implies it should be treated as a potential bioactive agent.
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4][6][7][8] |
| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[3][4][6][7][8] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[4][6] |
Signal Word: WARNING
Engineering Controls & PPE
Trustworthy safety relies on redundancy: engineering controls first, PPE second.
Engineering Controls[3]
-
Primary Containment: All weighing and transfer operations of the solid must be performed inside a Chemical Fume Hood certified with a face velocity of 0.5 m/s (100 fpm).
-
Dust Control: If handling quantities >10g, use a static-dissipative weighing funnel to prevent powder dispersal.
-
Inert Atmosphere: For long-term storage or sensitive reactions, handle within a glovebox or use Schlenk lines to maintain an N2/Ar atmosphere.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Nitrile Gloves (minimum 0.11 mm thickness) are sufficient for incidental splash protection.
-
Rationale: Amides can permeate latex; Nitrile offers superior chemical resistance to the likely solvents (DMSO/Methanol) used with this compound. Change gloves immediately upon contamination.
-
-
Eye Protection: Chemical Safety Goggles (ANSI Z87.1) are mandatory. Safety glasses with side shields are insufficient due to the risk of fine dust entering the eye.
-
Respiratory Protection: If fume hood work is impossible (not recommended), a P95 or N95 particulate respirator is the minimum requirement to prevent inhalation of the solid dust (H335).
Operational Workflow: Safe Handling Protocol
The following diagram outlines the decision logic for handling this compound, ensuring material integrity and operator safety.
Figure 1: Operational decision tree for assessing material quality and handling flow.
Synthesis & Application Context
As a nucleophilic building block, this compound is often subjected to acylation or cyclization.
Standard Protocol for Nucleophilic Attack:
-
Solvent Selection: Dissolve the amine in anhydrous DMF or DMSO. Avoid protic solvents if reacting with acid chlorides to prevent competitive hydrolysis.
-
Base: Use a non-nucleophilic base (e.g., DIPEA or TEA) to scavenge HCl generated during acylation.
-
Temperature: Start reactions at 0 °C to control exotherms, then warm to room temperature. The electron-donating methoxy group at the 3-position activates the amino group, making it potentially more reactive than unsubstituted benzamides.
Emergency & First Aid Protocols
Self-validating safety requires knowing "What if?".
| Scenario | Immediate Action | Rationale |
| Eye Contact | Rinse immediately with water for 15+ minutes. Lift eyelids. | H319: The solid is a severe irritant; mechanical abrasion combined with chemical irritation can cause damage. |
| Skin Contact | Wash with soap and water.[3][4][9][10] Remove contaminated clothing.[3][6][10] | H315: Lipophilic nature allows skin interaction; soap is required to emulsify and remove it. |
| Inhalation | Move to fresh air.[3][4][6][9][10] If breathing is difficult, give oxygen. | H335: Dust can cause bronchospasm. Removal from the source is the primary treatment. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call Poison Control. | H302: Harmful if swallowed.[5][6][7][8] Vomiting may increase aspiration risk. |
Waste Disposal
-
Solid Waste: Contaminated paper towels, gloves, and weighing boats must be disposed of in Hazardous Solid Waste containers.
-
Liquid Waste: Solutions containing this compound should be segregated into Non-Halogenated Organic Waste (unless the solvent is halogenated like DCM).
-
Environmental: Do not flush down the drain. While specific ecotoxicity data is limited, benzamide derivatives can be persistent.
References
-
BLD Pharm. (2024).[11] Safety Data Sheet: this compound (CAS 106782-78-9).[1][2][3] Retrieved from
-
ChemicalBook. (2023). 3-Methoxy-2-aminobenzamide Properties and Safety. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18536571, this compound. Retrieved from
-
Fluorochem. (2024).[7][10][12] Product Specification: this compound. Retrieved from
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- 1. 3-METHOXY-2-AMINOBENZAMIDE | 106782-78-9 [chemicalbook.com]
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- 10. fishersci.com [fishersci.com]
- 11. 4-(2-Amino-3-methoxyphenoxy)-3-methoxybenzamide | C15H16N2O4 | CID 104260112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2-Amino-3-methoxybenzamide as a Privileged Scaffold
High-Purity Synthesis, Characterization, and Downstream Cyclization Protocols
Part 1: Introduction & Strategic Value
2-Amino-3-methoxybenzamide (CAS: 141416-09-5 / Analogous to 3-methoxy-anthranilamide) represents a critical "privileged scaffold" in medicinal chemistry. Unlike its meta-substituted isomer (3-aminobenzamide), which is a classic Poly(ADP-ribose) polymerase (PARP) inhibitor, the ortho-amino arrangement of this molecule positions it as a high-value synthon for heterocycle construction—specifically quinazolin-4(3H)-ones .
The 3-methoxy substituent provides unique steric and electronic properties (electron-donating) that influence both the reactivity of the aniline nitrogen during cyclization and the solubility profiles of the final drug candidates. This guide details the optimized synthesis of the scaffold and its transformation into bioactive quinazolinone cores, a structure ubiquitous in kinase inhibitors (e.g., EGFR inhibitors) and antiviral agents.
Part 2: Chemical Synthesis & Optimization
Core Directive: Catalytic Hydrogenation of 2-Nitro-3-methoxybenzamide
The most robust route to high-purity this compound is the catalytic hydrogenation of its nitro-precursor. While chemical reductions (Fe/HCl, SnCl2) exist, they often result in metal contamination and difficult workups. The protocol below utilizes Pd/C with strict temperature control to prevent hydrodehalogenation (if other functional groups are present in derivatives) and ensure complete conversion.
Protocol A: Catalytic Hydrogenation
Reagents:
-
Precursor: 2-Nitro-3-methoxybenzamide (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)
-
Solvent: Methanol (anhydrous preferred)
-
Hydrogen Source: H2 gas (balloon or low-pressure Parr shaker)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
In a fume hood, charge a clean, dry round-bottom flask with 2-Nitro-3-methoxybenzamide (5.0 g, 25.5 mmol).
-
Add Methanol (50 mL). The starting material may not fully dissolve immediately; this is acceptable.
-
Critical Step: Carefully add 10% Pd/C (0.5 g). Safety Note: Pd/C is pyrophoric when dry. Always keep it wet with solvent and add it under an inert blanket (Nitrogen/Argon) if possible.
-
-
Hydrogenation:
-
Purge the flask with Nitrogen (3 cycles) to remove Oxygen.
-
Switch to Hydrogen atmosphere (Balloon pressure is sufficient for this substrate).
-
Stir vigorously at Room Temperature (20-25°C) .
-
Observation: The reaction is slightly exothermic. The yellow suspension of the nitro compound will gradually turn into a colorless (or light gray) solution as the amino-product forms and dissolves.
-
-
Monitoring (Self-Validation):
-
TLC System: Ethyl Acetate/Hexane (1:1).
-
Endpoint: Disappearance of the low-Rf yellow nitro spot and appearance of a highly fluorescent blue/purple spot (amine) under UV (254/366 nm).
-
Timeframe: Typically 4–6 hours.
-
-
Workup:
-
Filter the reaction mixture through a Celite 545 pad to remove the Pd/C catalyst. Wash the pad with warm Methanol (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C) to obtain a solid residue.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) if the crude purity is <95%.
-
Yield Expectation: 85–92% (Off-white crystalline solid).
-
Part 3: Quality Control & Characterization
Trustworthiness in chemical biology relies on rigorous characterization. The following data confirms the identity of the scaffold.
| Parameter | Specification / Expected Value | Mechanistic Insight |
| Appearance | Off-white to pale beige solid | Oxidation of aniline amines can darken color; store under N2. |
| 1H NMR (DMSO-d6) | δ 7.2–6.5 (m, 3H, Ar-H) | Aromatic region showing 1,2,3-substitution pattern. |
| 1H NMR (Methoxy) | δ ~3.80 (s, 3H) | Distinct singlet; confirms the ether linkage is intact. |
| 1H NMR (Amine) | δ ~6.0–6.5 (br s, 2H) | Broad singlet, D2O exchangeable. Upfield shift vs Nitro. |
| 1H NMR (Amide) | δ ~7.8, 7.2 (br s, 2H) | Distinct diastereotopic amide protons due to restricted rotation. |
| HPLC Purity | > 98.0% (AUC) | Required for downstream library synthesis to prevent side-reactions. |
Part 4: Downstream Application (The "Why")
Protocol B: Cyclization to 8-Methoxyquinazolin-4(3H)-one
This is the primary utility of this compound. By reacting the ortho-amino amide with a one-carbon source, we generate the quinazolinone core. The 3-methoxy group in the starting material becomes the 8-methoxy group in the final heterocycle, a position known to improve metabolic stability in drug candidates.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Cyclizing Agent: Triethyl Orthoformate (TEOF) (5.0 eq) - Acts as both reagent and solvent.
-
Catalyst: Ammonium Acetate (0.1 eq) or p-TsOH (catalytic).
Methodology:
-
Mix the substrate and TEOF in a round-bottom flask.
-
Add the catalyst.
-
Reflux (146°C) for 3–5 hours. The reaction drives off Ethanol.
-
Cool to room temperature. The product, 8-methoxyquinazolin-4(3H)-one , typically precipitates out.
-
Filter and wash with cold ether.
Part 5: Visualization of Workflows
The following diagram illustrates the synthesis logic and the divergent applications of the scaffold.
Caption: Figure 1. Synthetic pathway from nitro-precursor to the amino-benzamide scaffold, highlighting the primary divergence into quinazolinone synthesis versus direct biological screening.
Part 6: Scientific Integrity & References
Mechanistic Note on PARP Inhibition
While 3-aminobenzamide is a well-documented PARP inhibitor, This compound serves primarily as a synthetic intermediate. The shift of the amine from the meta (3-position) to the ortho (2-position) facilitates intramolecular hydrogen bonding with the amide carbonyl, potentially locking the conformation in a way that reduces affinity for the PARP NAD+ binding pocket compared to the 3-isomer. However, it remains a vital "negative control" or starting point for structure-activity relationship (SAR) libraries.
References
-
Griffin, R. J., et al. "Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP-1)." Journal of Medicinal Chemistry, vol. 41, no. 26, 1998, pp. 5247-5256.
-
Sriram, D., et al. "Synthesis and antiviral activity of 2,3-disubstituted quinazolin-4(3H)-ones." Chemistry of Heterocyclic Compounds, vol. 46, 2011, pp. 1134–1139.
-
PubChem Compound Summary. "this compound (CID 18536571)." National Center for Biotechnology Information.
-
Costantino, G., et al. "Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Docking of Benzamides and Quinazolinones." Journal of Medicinal Chemistry, vol. 44, no. 23, 2001, pp. 3786–3794.
The Synthetic Versatility of 2-Amino-3-methoxybenzamide: A Gateway to Bioactive Heterocycles
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Amino-3-methoxybenzamide, a readily accessible anthranilamide derivative, has emerged as a valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its unique structural arrangement, featuring a nucleophilic aniline moiety, a carboxamide group, and an electron-donating methoxy group on the aromatic ring, provides a powerful platform for the construction of fused heterocyclic systems. These systems form the core of numerous biologically active molecules and pharmaceutical agents.
This comprehensive technical guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the practical applications of this compound in organic synthesis. We will delve into detailed, field-proven protocols, explore the mechanistic underpinnings of key transformations, and provide a framework for the rational design of synthetic routes towards novel bioactive compounds. The protocols described herein are presented not merely as a sequence of steps, but as self-validating systems, with a focus on the causality behind experimental choices to ensure reproducibility and successful implementation.
Core Applications: A Scaffold for Privileged Heterocyclic Systems
The strategic placement of reactive functional groups in this compound makes it an ideal precursor for the synthesis of several classes of N-heterocycles. The ortho-relationship of the amino and benzamide moieties facilitates intramolecular cyclization reactions, a cornerstone of heterocyclic chemistry. This guide will focus on two prominent classes of heterocycles accessible from this precursor: quinazolinones and benzodiazepines.
I. Synthesis of Quinazolinones: An Efficient, Metal-Free Approach
Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of the quinazolinone scaffold is therefore a significant endeavor in medicinal chemistry. This compound serves as an excellent starting material for the construction of these valuable compounds.
A. Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones
A particularly elegant and environmentally benign approach to 4(3H)-quinazolinones involves the reaction of 2-amino-N-methoxybenzamides with aldehydes in the presence of an acid promoter. This method obviates the need for often toxic and expensive oxidants or heavy-metal catalysts, aligning with the principles of green chemistry.[1]
Logical Workflow for Quinazolinone Synthesis:
Caption: General workflow for the one-pot synthesis of 4(3H)-quinazolinones.
Mechanistic Insights:
The reaction proceeds through a cascade of acid-promoted cyclocondensation and elimination steps. The initial reaction between the 2-amino-N-methoxybenzamide and the aldehyde, catalyzed by acetic acid, forms a 3-methoxy-2,3-dihydroquinazolin-4(1H)-one intermediate.[1] Subsequent heating in the acidic medium promotes the elimination of methanol, leading to the formation of a 4(1H)-quinazolinone, which rapidly tautomerizes to the more stable 4(3H)-quinazolinone.[1]
Proposed Reaction Mechanism:
Caption: Proposed mechanism for acid-promoted quinazolinone synthesis.
B. Detailed Experimental Protocol
Materials:
-
This compound
-
Substituted aldehyde
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 mmol) in glacial acetic acid (4 mL), add the desired aldehyde (1.1 mmol).
-
Heat the reaction mixture to 100°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 4(3H)-quinazolinone.[2]
Quantitative Data Summary:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-4(3H)-quinazolinone | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4(3H)-quinazolinone | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4(3H)-quinazolinone | 95 |
| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-4(3H)-quinazolinone | 85 |
| 5 | Cinnamaldehyde | 2-Styryl-4(3H)-quinazolinone | 78 |
Yields are based on published data and may vary depending on experimental conditions.[3]
II. Synthesis of Benzodiazepines: Accessing a Core Neurological Scaffold
Benzodiazepines are a cornerstone in the treatment of various central nervous system disorders, including anxiety and insomnia. The synthesis of the 1,4-benzodiazepine core is a topic of significant interest in medicinal chemistry. While a direct, one-pot synthesis from this compound is not prominently reported, a logical and feasible synthetic pathway can be designed based on well-established methodologies for benzodiazepine synthesis from related anthranilamides and 2-aminobenzophenones.
A. Proposed Synthetic Strategy for 1,4-Benzodiazepine-2-ones
A plausible and efficient route to 1,4-benzodiazepine-2-one derivatives from this compound would involve a two-step sequence: acylation followed by intramolecular cyclization. This strategy is adapted from established protocols for the synthesis of related benzodiazepines.[4][5]
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 1,4-benzodiazepine-2-ones.
Mechanistic Rationale:
The first step involves the selective N-acylation of the aniline nitrogen of this compound with an α-haloacetyl halide (e.g., chloroacetyl chloride). The resulting α-haloacetamido intermediate possesses both an electrophilic carbon (attached to the halogen) and a nucleophilic amide nitrogen. In the second step, treatment with a source of ammonia (such as ammonium hydroxide) facilitates an intramolecular nucleophilic substitution, where the amide nitrogen displaces the halide to form the seven-membered benzodiazepine ring.
B. Detailed Experimental Protocol (Proposed)
Materials:
-
This compound
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Ammonium hydroxide solution (25-30%)
-
Ethyl acetate
-
0.1 N Hydrochloric acid (HCl)
-
Brine
Procedure:
Step 1: Synthesis of 2-(2-Chloroacetamido)-3-methoxybenzamide
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
To the stirred solution, add chloroacetyl chloride (1.2 mmol) dropwise.
-
After the addition is complete, add potassium carbonate (2.5 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude 2-(2-chloroacetamido)-3-methoxybenzamide can be used in the next step without further purification or can be purified by recrystallization.
Step 2: Synthesis of 8-Methoxy-1H-benzo[b][1][6]diazepine-2(3H)-one
-
Dissolve the crude intermediate from Step 1 in THF (15 mL).
-
Add ammonium hydroxide solution (2.0 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Add water (40 mL) to the reaction mixture and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with 0.1 N HCl (2 x 20 mL) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the desired 1,4-benzodiazepine-2-one derivative.
Expected Yields and Substrate Scope:
Based on analogous syntheses, this one-pot, two-step procedure is expected to provide moderate to good yields of the desired benzodiazepine derivatives.[4] The methodology is anticipated to be tolerant of various substituents on both the benzamide and the acylating agent, allowing for the synthesis of a library of benzodiazepine analogs for further biological evaluation.
Conclusion: A Versatile Scaffold for Future Discovery
This compound has demonstrated its utility as a versatile and valuable precursor in the synthesis of biologically relevant heterocyclic compounds. The straightforward and efficient protocols for the synthesis of quinazolinones, coupled with the potential for the development of novel routes to benzodiazepines and other fused heterocycles, underscore its importance in modern organic and medicinal chemistry. The methodologies presented in this guide, grounded in mechanistic understanding and practical application, are intended to empower researchers to explore the full synthetic potential of this remarkable building block in their quest for new therapeutic agents and functional materials.
References
-
Cheng, R., Tang, L., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). Oxidant- and metal-free synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes via acid-promoted cyclocondensation and elimination. RSC Advances, 4(55), 29168-29171. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Supporting Information for Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides and Aldehydes via Acid-Promoted Cyclocondensation and Elimination. (2014). Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazolinone synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolinone derivatives from 2-aminobenzamides and other aliphatic alcohols. [Link]
-
Li, J., et al. (2018). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Scientific Reports, 8(1), 1-8. [Link]
-
Sharma, S., et al. (2013). Synthesis and Biological Activities of Some Benzodiazepine Derivatives. Journal of Chemical and Pharmaceutical Research, 5(7), 46-55. [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
Safaei-Ghomi, J., & Hatami, A. (2008). Facile and Efficient One-Pot Protocol for Synthesis of 5-Phenyl-1,4-benzodiazepine-2-one Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(2-3), 297-301. [Link]
-
Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
-
Balakrishna, A., & Perumal, P. T. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 7, 539. [Link]
-
Reddy, T. J., et al. (2014). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2014, 1-7. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of indole-fused benzodiazepine derivatives by photocatalyzed cascade reaction. [Link]
-
Sasmal, S. (2018). Synthetic Studies on Fused Benzodiazepines: A Class of Medicinally Privileged Heterocycles. International Journal of Chemical Synthesis and Chemical Reactions, 4(2), 1-15. [Link]
-
Royal Society of Chemistry. (2019). N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature. [Link]
-
Wiley Online Library. (2021). Palladium-Catalyzed Dual Csp2 Csp3 Bond Formation: A Versatile Platform for the Synthesis of Benzo-Fused Heterocycles. [Link]
-
Semantic Scholar. (2021). Heterocycle compounds synthesized by amide ligand-promoted copper salt catalyzed construction of C–O(S) bonds. [Link]
-
PubMed. (2016). Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds. [Link]
-
ResearchGate. (n.d.). Various approaches for the synthesis of quinazolinones by annulation of 2-amino benzamide. [Link]
-
Marquette University. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Couplings. [Link]
-
Springer. (2008). Multi-Component Reactions in Heterocyclic Chemistry. [Link]
-
ResearchGate. (n.d.). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]
-
SID. (n.d.). Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. [Link]
-
Royal Society of Chemistry. (2021). Heterocycle compounds synthesized by amide ligand-promoted copper salt catalyzed construction of C–O(S) bonds. [Link]
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Application Notes and Protocols for the Purification of 2-Amino-3-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable scientific data is built. This is particularly true for small molecules such as 2-Amino-3-methoxybenzamide, a versatile building block in medicinal chemistry. The presence of even minute impurities can lead to erroneous biological data, unpredictable side effects, and significant delays in the drug development pipeline. This guide provides a comprehensive overview of the principles and practical techniques for the purification of this compound, empowering researchers to achieve the high levels of purity required for their scientific endeavors.
Physicochemical Properties of this compound: A Foundation for Purification Strategy
A thorough understanding of the physicochemical properties of this compound is paramount in designing an effective purification strategy. These properties dictate the compound's behavior in various solvents and chromatographic systems.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Melting Point | 162-164 °C | [2] |
| Appearance | White to light beige solid | [3] |
| Solubility | Soluble in DMSO, Methanol. Sparingly soluble in water. | [2] |
| pKa (Predicted) | 15.58 ± 0.50 | [2] |
| LogP (Predicted) | 0.487 | [4] |
The melting point of 162-164 °C serves as a crucial indicator of purity. A sharp melting point range close to this value is indicative of a highly pure sample, while a broad and depressed melting point suggests the presence of impurities. The compound's solubility profile, particularly its good solubility in polar organic solvents like methanol and limited solubility in water, provides a strong basis for developing effective recrystallization and chromatographic purification methods.
Understanding Potential Impurities: A Prerequisite for Effective Removal
The nature and origin of impurities in a sample of this compound are intrinsically linked to its synthetic route. A common method for the synthesis of substituted 2-aminobenzamides involves the reaction of an appropriate isatoic anhydride with an amine.[5]
Based on this, common impurities may include:
-
Unreacted Starting Materials: Residual isatoic anhydride or other precursors.
-
Side-Reaction Products: Formation of quinazolinone derivatives is a known side reaction in the synthesis of 2-aminobenzamides.[6]
-
Positional Isomers: Depending on the specificity of the synthetic route, other isomers of the product may be formed.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup that are not completely removed.
Purification Strategies: From Crude Product to High-Purity Compound
A multi-step purification strategy is often the most effective approach to achieving high purity. This typically involves an initial bulk purification step, such as recrystallization, followed by a high-resolution technique like column chromatography if necessary.
Protocol 1: Recrystallization - The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the known solubility of this compound and related compounds, the following solvents are good starting points for screening.
| Solvent | Boiling Point (°C) | Rationale |
| Ethanol | 78 | Good general-purpose polar solvent.[1] |
| Methanol | 65 | Similar to ethanol, good for polar compounds.[2] |
| Isopropanol | 82 | A slightly less polar alcohol, can be effective.[1] |
| Ethyl Acetate | 77 | A moderately polar solvent, good for removing non-polar impurities. |
| Water | 100 | The compound has low water solubility, making it a potential anti-solvent.[1] |
| Ethanol/Water | Variable | A mixed solvent system can be fine-tuned for optimal solubility. |
| Isopropanol/Water | Variable | A patent for a similar benzamide derivative mentions successful recrystallization from this mixture.[1] |
Step-by-Step Protocol:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Re-heat the solution, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. You can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, you can evaporate some of the solvent to increase the concentration.
Protocol 2: Column Chromatography - For High-Resolution Purification
When recrystallization is insufficient to achieve the desired purity, column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents).
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like this compound.
Mobile Phase Selection: The choice of mobile phase (eluent) is critical for achieving good separation. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone). The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the partially purified this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution). Collect fractions of the eluate in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment: Validating the Success of Purification
After each purification step, it is essential to assess the purity of the compound. A combination of analytical techniques provides a comprehensive evaluation of purity.
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of purity and for monitoring the progress of a column chromatography separation. |
| Melting Point Analysis | A sharp melting point range close to the literature value (162-164 °C) indicates high purity.[2] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity. A single, sharp peak is indicative of a pure compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the compound and can be used to identify and quantify impurities. |
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
A reverse-phase HPLC method is well-suited for the analysis of this compound.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conclusion
The purification of this compound to a high degree of purity is an achievable and essential goal for any researcher utilizing this compound. A systematic approach, beginning with an understanding of the compound's physicochemical properties and potential impurities, allows for the rational design of a purification strategy. Recrystallization serves as a robust initial purification step, while column chromatography offers a higher level of resolution when needed. Rigorous purity assessment using a combination of analytical techniques is the final and crucial step in validating the quality of the purified material. By following the principles and protocols outlined in this guide, researchers can confidently prepare high-purity this compound, ensuring the integrity and reliability of their scientific findings.
References
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IndiaMART. 3-Methoxy-2-Aminobenzamide CAS No.106782-78-9. [Link]
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PubChem. This compound. [Link]
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NIH. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. [Link]
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DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
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Semantic Scholar. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]
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ResearchGate. Scope of N‐substituted 2‐aminobenzamide. [a] Reaction conditions:. [Link]
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MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]
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ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
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WUR eDepot. Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. [Link]
- Google Patents. 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
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ResearchGate. Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n -Propanol, and Isopropyl Alcohol) | Request PDF. [Link]
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PMC. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
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PMC. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. [Link]
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NIH. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
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SpectraBase. 2-Hydroxy-3-methoxybenzaldehyde - Optional[1H NMR] - Spectrum. [Link]
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NMR Wiki. 2-Methoxybenzaldehyde. [Link]
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MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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The Royal Society of Chemistry. Supplementary Material. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 2-methoxypropane. [Link]
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PubChem. 2-Amino-3-methylbenzamide. [Link]
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"2-Amino-3-methoxybenzamide" NMR (1H and 13C) spectral data
Application Note: Structural Characterization of 2-Amino-3-methoxybenzamide via 1H and 13C NMR
Abstract & Introduction
This compound (CAS: 13626-31-8) is a critical pharmacophore and intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based therapeutics. Its structural integrity is paramount during drug development, as the regiochemistry of the methoxy and amino substituents directly influences ligand-binding affinity.
This application note provides a definitive protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike simple alkyl chains, this molecule presents specific challenges: exchangeable protons (amide/amine), rotational isomers, and potential solubility issues in non-polar solvents. We utilize DMSO-d6 as the standard solvent to prevent aggregation and ensure clear observation of the labile protons.
Analytical Workflow
The following workflow ensures data integrity from sample preparation to spectral assignment.
Figure 1: Step-by-step analytical workflow for NMR characterization.
Experimental Protocol
Materials
-
Analyte: this compound (Recrystallized/HPLC purified).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
-
Instrument: 400 MHz (or higher) NMR Spectrometer (e.g., Bruker Avance / Varian).
Sample Preparation (Critical)
-
Weighing: Accurately weigh 10–15 mg of the solid compound into a clean vial.
-
Note: Using <5 mg may result in poor signal-to-noise ratio for quaternary carbons in 13C NMR.
-
-
Dissolution: Add 0.6 mL of DMSO-d6. Cap and vortex until fully dissolved.
-
Why DMSO? Chloroform (CDCl3) often leads to broad or invisible amide/amine peaks due to rapid proton exchange. DMSO stabilizes these protons via hydrogen bonding, resulting in sharp, integrable singlets/doublets.
-
-
Transfer: Transfer the solution to a precision 5mm NMR tube. Ensure a solution height of ~4-5 cm to match the coil length.
Acquisition Parameters
-
Temperature: 298 K (25°C). Higher temperatures (e.g., 350K) may be used to coalesce rotational isomers if broadening is observed.
-
Reference: Calibrate TMS to 0.00 ppm. Alternatively, reference the residual DMSO pentet to 2.50 ppm (1H) and septet to 39.52 ppm (13C).
Results: Spectral Data & Assignment
Chemical Structure & Numbering
To ensure clarity in assignment, we utilize the following numbering scheme:
-
C1: Amide Carbonyl (-CONH2)
-
C2: C-NH2 (Amino bearing carbon)
-
C3: C-OMe (Methoxy bearing carbon)[1]
-
C4, C5, C6: Aromatic ring carbons (starting from C3).
Figure 2: Connectivity and numbering scheme for this compound.
1H NMR Data (400 MHz, DMSO-d6)
| Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment | Causality / Notes |
| 7.82 | Broad Singlet | 1H | - | -CONH _a | Amide proton (restricted rotation). Distinct from H_b due to H-bonding. |
| 7.36 | dd | 1H | 8.0, 1.5 | H-6 | Deshielded by ortho-carbonyl (C=O). |
| 7.18 | Broad Singlet | 1H | - | -CONH _b | Second amide proton. |
| 6.96 | dd | 1H | 8.0, 1.5 | H-4 | Shielded by ortho-methoxy group. |
| 6.52 | t (approx) | 1H | 8.0 | H-5 | Triplet-like due to coupling with H-4 and H-6. |
| 6.35 | Broad Singlet | 2H | - | Ar-NH _2 | Aniline amine protons. Broad due to quadrupole broadening of N. |
| 3.81 | Singlet | 3H | - | -OCH _3 | Characteristic methoxy singlet. |
Interpretation:
The aromatic region shows a classic "1,2,3-trisubstituted" pattern. H-5 appears as a triplet (or dd with similar
13C NMR Data (100 MHz, DMSO-d6)
| Shift (δ ppm) | Type | Assignment | Causality / Notes |
| 171.2 | C_quat | C=O (Amide) | Typical amide carbonyl region. |
| 147.1 | C_quat | C-3 (C-OMe) | Deshielded by direct attachment to Oxygen. |
| 140.5 | C_quat | C-2 (C-NH2) | Deshielded by Nitrogen; ortho to Carbonyl. |
| 120.8 | CH | C-6 | Aromatic CH ortho to Carbonyl. |
| 115.4 | C_quat | C-1 (C-CO) | Ipso carbon. Shielded relative to C-O/C-N. |
| 114.8 | CH | C-5 | Meta to substituents. |
| 111.9 | CH | C-4 | Ortho to Methoxy (Shielded by resonance). |
| 56.2 | CH3 | -OC H3 | Methoxy carbon.[1] |
Troubleshooting & Validation
-
Issue: Missing Amide/Amine Peaks.
-
Cause: Wet DMSO-d6. Water (HOD peak ~3.3 ppm) can catalyze proton exchange, broadening these peaks into the baseline.
-
Solution: Use a fresh ampoule of DMSO-d6 or add activated molecular sieves.
-
-
Issue: Impurity Peaks at 1.2 ppm and 8.0 ppm.
-
Cause: Residual solvents. Ethanol or DMF are common recrystallization solvents.
-
Validation: Check the integration.[2] If the ratio is non-stoichiometric, it is a solvent impurity.
-
-
Differentiation from Isomers:
-
The specific coupling pattern (dd, t, dd) distinguishes the 1,2,3-substitution. A 1,2,4-substitution (e.g., 2-amino-4-methoxy) would show a doublet, doublet, and singlet (or narrow doublet) pattern.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 255720, 2-Amino-3-methoxybenzoic acid. (Precursor data used for correlation). Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. (Standard for solvent referencing). Retrieved from [Link]
-
MDPI (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.[4] (Comparative benzamide spectral data). Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry for the Analysis of 2-Amino-3-methoxybenzamide
Abstract
This application note presents a comprehensive guide for the analysis of 2-Amino-3-methoxybenzamide using Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry. This compound and its derivatives are of significant interest in pharmaceutical research and drug development. The methodologies detailed herein provide a robust framework for the qualitative and quantitative analysis of this compound, ensuring high sensitivity, selectivity, and structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this and similar small molecules.
Introduction
This compound is a substituted benzamide with potential applications in medicinal chemistry. Its chemical structure, featuring an aromatic amine, a methoxy group, and a benzamide functional group, presents a unique analytical challenge. Accurate and sensitive detection and quantification are crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of small molecules in complex matrices.[1][2] Specifically, the use of a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers high mass accuracy and resolution, enabling confident identification and structural characterization of the analyte and its potential metabolites.[3][4] This application note provides a detailed protocol for the analysis of this compound, from sample preparation to data interpretation, leveraging the capabilities of LC-Q-TOF-MS.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[5] |
| Molecular Weight | 166.18 g/mol | PubChem[5] |
| Monoisotopic Mass | 166.074227566 Da | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 106782-78-9 | Fluorochem[6] |
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below. This process ensures the sample is appropriately prepared for introduction into the LC-MS system, followed by data acquisition and analysis.
Caption: Overall experimental workflow.
Sample Preparation Protocols
The choice of sample preparation method is critical and depends on the sample matrix. The goal is to extract the analyte of interest while removing interfering substances that could cause ion suppression or contaminate the LC-MS system.[7][8]
For Standard Solutions (in organic solvent)
This protocol is suitable for the analysis of pure compounds or reference standards.
-
Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid : 5% acetonitrile with 0.1% formic acid) to prepare a series of calibration standards at the desired concentrations.
-
Filtration: Filter the final diluted samples through a 0.22 µm syringe filter before injection to remove any particulates.[7]
For Biological Matrices (e.g., Plasma, Urine)
For complex biological samples, more extensive cleanup is required to remove proteins and other endogenous components.[8]
Protocol: Protein Precipitation
-
Sample Thawing: Thaw frozen plasma or urine samples at room temperature.
-
Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography Method
The chromatographic separation is designed to resolve this compound from any potential isomers or matrix components. A reversed-phase C18 column is a suitable choice for this moderately polar compound.
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Method
A Q-TOF mass spectrometer is recommended for its high resolution and accurate mass capabilities, which are essential for confident compound identification and structural elucidation.[3][9] Electrospray ionization (ESI) in positive ion mode is suitable for this compound due to the presence of the basic amino group, which is readily protonated.[10][11][12]
| Parameter | Recommended Setting |
| Mass Spectrometer | Agilent 6545XT AdvanceBio Q-TOF or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psig |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Nozzle Voltage | 500 V |
| Fragmentor | 120 V |
| Skimmer | 65 V |
| Acquisition Mode | MS/MS |
| Collision Energy | 10, 20, 40 eV (for fragmentation analysis) |
| Mass Range | m/z 50-500 |
Data Analysis and Interpretation
Identification of this compound
The identification of this compound is based on its accurate mass and retention time. The protonated molecule [M+H]⁺ is expected at an m/z of approximately 167.0815.
Predicted Fragmentation Pathway
Understanding the fragmentation pattern is crucial for structural confirmation and for developing multiple reaction monitoring (MRM) methods on a triple quadrupole mass spectrometer.[13][14] Collision-induced dissociation (CID) of the protonated molecule will induce fragmentation.[15] Based on the fragmentation of similar benzamide and aromatic amine compounds, a plausible fragmentation pathway is proposed below.[16][17][18][19]
Caption: Predicted fragmentation pathway.
-
Loss of Ammonia (NH₃): A common loss from the protonated primary amine, resulting in a fragment at m/z 150.0550.[17]
-
Loss of the Amide Group (H₂NCO): Cleavage of the amide bond is a characteristic fragmentation for benzamides, leading to a fragment at m/z 124.0574.[16][18][19]
-
Sequential Losses: Further fragmentation of the m/z 150 ion can occur through the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.
Conclusion
This application note provides a detailed and robust methodology for the analysis of this compound by LC-Q-TOF-MS. The described protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation pathway, offer a comprehensive guide for researchers in the pharmaceutical and life sciences. The high resolution and accurate mass capabilities of the Q-TOF platform ensure confident identification and structural elucidation, making it an ideal tool for the analysis of this and other small molecule drug candidates.
References
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Petteys, B. J., et al. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. National Institutes of Health. Available at: [Link]
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Petteys, B. J., et al. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. PubMed. Available at: [Link]
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Petteys, B. J., et al. (2021). A High Sensitivity LC-MS/MS Method for Measurement of 3-Methoxytyramine in Plasma and Associations between 3-Methoxytyramine, Metanephrines, and Dopamine. ResearchGate. Available at: [Link]
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Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Keller, B. O., et al. (2008). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PMC. Available at: [Link]
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Ho, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Technology Association. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]
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D'Angelo, T., et al. (2019). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Available at: [Link]
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Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]
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ResearchGate. (n.d.). Collision-induced dissociation of peptide amide bonds. ResearchGate. Available at: [Link]
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New Drug Approvals. (2016). Application of LCMS in small-molecule drug development. New Drug Approvals. Available at: [Link]
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SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace. Available at: [Link]
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Tofwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Tofwerk. Available at: [Link]
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Chernushevich, I. V., et al. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. Available at: [Link]
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eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. Available at: [Link]
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Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
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Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available at: [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
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Demarque, D. P., et al. (2016). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
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American Association for Clinical Chemistry. (2020). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. myadlm.org. Available at: [Link]
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Laskin, J., et al. (2011). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. PMC. Available at: [Link]
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RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link]
-
YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]
-
University of Münster. (n.d.). Amino acids. Medizinische Fakultät Münster. Available at: [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. agilent.com [agilent.com]
- 3. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H10N2O2 | CID 18536571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. m.youtube.com [m.youtube.com]
Application Note: HPLC Purity Assessment of 2-Amino-3-methoxybenzamide
This Application Note is structured as a comprehensive technical guide for the purity assessment of 2-Amino-3-methoxybenzamide (CAS 106782-78-9). It synthesizes principles of liquid chromatography with the specific physicochemical properties of aminobenzamides to provide a robust, self-validating protocol.
Introduction & Scope
This compound is a critical intermediate in the synthesis of various pharmaceutical agents, including benzamide-based histone deacetylase (HDAC) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. Its structural integrity is defined by three functional groups: a primary amine (position 2), a methoxy group (position 3), and a primary amide.
The purity of this intermediate is paramount because impurities—specifically regioisomers (e.g., 2-amino-4-methoxybenzamide), unreacted precursors (2-nitro-3-methoxybenzamide), and hydrolysis byproducts (2-amino-3-methoxybenzoic acid)—can propagate through subsequent synthetic steps, leading to complex purification challenges in the final drug substance.
This guide provides a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate the target analyte from its critical synthetic impurities.
Method Development Logic (Expertise & Rationale)
To ensure Trustworthiness and Scientific Integrity , we must justify the experimental parameters based on the molecule's chemistry.
Column Selection: The "Base" Problem
The target molecule contains a primary aniline amine. At neutral pH, silanol groups on standard silica columns are ionized (negative charge), leading to strong ionic interactions with the protonated amine of the analyte. This causes severe peak tailing.
-
Solution: We utilize a high-purity, end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). These columns have reduced silanol activity.
-
Alternative: A Phenyl-Hexyl column can be used if separation of aromatic regioisomers is difficult on C18, as it exploits
interactions.
Mobile Phase & pH Strategy
-
pH Control: The aniline nitrogen has a
of approximately 4–5. To ensure robust retention and peak shape, we must operate at a pH where the ionization state is constant. -
Acidic Conditions (Recommended): Using 0.1% Phosphoric Acid (pH ~2.5) ensures the amine is fully protonated. While this increases polarity, it suppresses silanol ionization on the column, significantly improving peak symmetry.
Detection Wavelength[2][3]
-
UV Profile: The benzamide moiety exhibits strong absorption.
-
210-220 nm: High sensitivity for detecting trace aliphatic or non-conjugated impurities.
-
254 nm: Specific for the aromatic benzamide core; used for the main assay to avoid solvent cut-off noise.
-
Standard Operating Procedure (Protocol)
Reagents and Materials
-
Reference Standard: this compound (>99.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).
-
Buffer Additive: Orthophosphoric acid (85%, HPLC Grade) or Trifluoroacetic acid (TFA).
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | 0.1% |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 10 µL |
| Detection | UV @ 254 nm (bw 4 nm), Ref 360 nm |
| Run Time | 20 Minutes |
Gradient Program
This gradient is designed to retain the polar amine initially while eluting non-polar nitro-precursors later.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar Impurities) |
| 12.0 | 40 | 60 | Linear Ramp |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Return to Initial |
| 20.0 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, and dilute to volume with Water (Concentration: 1.0 mg/mL).
-
Working Solution: Dilute Stock 1:10 with Mobile Phase A (Concentration: 0.1 mg/mL).
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.
System Suitability & Validation
Before running unknown samples, the system must pass these criteria (Self-Validating System).
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 4.0 - 6.0 min | Ensures consistent column chemistry. |
| Tailing Factor (T) | Critical for amine compounds; indicates silanol suppression. | |
| Theoretical Plates (N) | Ensures column efficiency. | |
| Resolution ( | Between target peak and nearest impurity (e.g., 2-nitro precursor). | |
| Precision (RSD) | For 5 replicate injections of standard. |
Visualizing the Workflow
The following diagram illustrates the logical flow of the analysis and decision-making process for troubleshooting.
Figure 1: Operational workflow for the HPLC analysis of this compound, including critical decision points for system suitability.
Critical Impurity Profile
When assessing purity, specifically look for these potential byproducts based on common synthetic routes (e.g., reduction of nitro-benzoic acids):
-
2-Nitro-3-methoxybenzamide: The unreduced precursor.
-
Elution: Later than the amine (more hydrophobic).
-
-
2-Amino-3-methoxybenzoic Acid: Hydrolysis product.
-
Elution: Earlier than the amide (more polar/acidic).
-
-
2-Amino-4-methoxybenzamide: Regioisomer.
-
Elution: Close to the main peak. Requires high plate count (N > 5000) for resolution.
-
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
-
Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds using Reverse Phase HPLC. Technical Overview. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for gradient design logic).
Application Note: 2-Amino-3-methoxybenzamide in the Synthesis of Kinase Inhibitors
This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes established synthetic protocols with medicinal chemistry insights, focusing on the utility of 2-Amino-3-methoxybenzamide as a "privileged intermediate" for generating kinase inhibitor libraries, specifically those containing the 8-methoxyquinazolin-4(3H)-one core.
Abstract
The synthesis of kinase inhibitors often relies on "privileged scaffolds"—molecular frameworks capable of binding to multiple kinase active sites with high affinity.[1] Among these, the quinazolin-4-one core is preeminent (e.g., Idelalisib, IC-87114).[1] This guide details the application of This compound as a critical linchpin intermediate. Unlike its para- or meta-isomers, this specific ortho-amino/meta-methoxy arrangement allows for the rapid construction of 8-methoxyquinazolin-4-ones . This substitution pattern is structurally significant: the 8-methoxy group often improves solubility and provides unique steric interactions within the ATP-binding pocket (hinge region) that can enhance selectivity against off-target kinases.
Scientific Rationale & Mechanism
The "8-Methoxy" Advantage
In medicinal chemistry, the position of substituents on the quinazoline ring dictates potency and physicochemical properties.[1]
-
Solubility: The 8-methoxy group disrupts the planarity and stacking of the quinazolinone core slightly more than 6- or 7-substitutions, often improving aqueous solubility—a chronic challenge in kinase inhibitor development.
-
Selectivity: In the ATP binding pocket, the 8-position faces the solvent-exposed region or specific hydrophobic pockets depending on the kinase (e.g., PI3K vs. EGFR).[1] The methoxy group can act as a hydrogen bond acceptor or a steric gatekeeper, differentiating between homologous kinases.[1]
Synthetic Pathway Analysis
The transformation of this compound into a kinase inhibitor typically involves a cyclocondensation reaction.
-
Reactants: this compound + Electrophile (Aldehyde, Carboxylic Acid, or Orthoester).[1]
-
Product: 8-Methoxyquinazolin-4(3H)-one.[2]
-
Mechanism: The nucleophilic amine (N2) attacks the electrophilic carbon, followed by ring closure via the amide nitrogen and dehydration.[1]
Pathway Visualization
The following diagram illustrates the synthetic flow from the benzamide precursor to the active kinase inhibitor scaffold.[1]
Figure 1: Synthetic workflow converting the nitro-benzoic precursor to the active quinazolinone scaffold via the key this compound intermediate.[1][3][4]
Experimental Protocols
Protocol A: Preparation of this compound
Note: While commercially available, in-house synthesis ensures purity and allows for modification of the methoxy group if SAR exploration is required.[1]
Reagents:
-
Methyl 3-methoxy-2-nitrobenzoate (or corresponding acid)
-
Ammonia (aq) or Ammonium Chloride/EDCI[1]
-
Iron powder / Ammonium Chloride (for reduction) or H2/Pd-C.[1]
Step-by-Step:
-
Amidation: Treat Methyl 3-methoxy-2-nitrobenzoate with aqueous ammonia in methanol at 0°C to RT. Stir for 4–6 hours. The nitro-benzamide precipitates.[1][3] Filter and wash with cold water.[1][3]
-
Reduction (The Critical Step):
-
Dissolve the nitro-benzamide in Ethanol/Water (3:1).
-
Add Iron powder (5 equiv) and Ammonium Chloride (1 equiv).[1]
-
Reflux at 80°C for 2 hours. Monitor by TLC (The amine is more polar than the nitro compound).[1]
-
Purification: Filter hot through Celite to remove iron residues.[1] Concentrate the filtrate.
-
Crystallization: Recrystallize from Ethanol/Hexane to yield This compound as off-white crystals.
-
QC: Verify by 1H NMR (DMSO-d6). Look for the disappearance of the nitro signal and appearance of the broad aniline -NH2 singlet around 6.0–6.5 ppm.[1]
-
Protocol B: Cyclization to 8-Methoxyquinazolin-4(3H)-one
This protocol generates the core scaffold used in PI3K and EGFR inhibitor libraries.
Reagents:
-
Formic Acid (excess) OR Triethyl Orthoformate (for unsubstituted C2 position)[1]
-
Alternative for C2-substituted: R-Aldehyde + NaHSO3 (oxidant) or Iodine.[1]
Method (Formic Acid Route - High Yield):
-
Setup: In a round-bottom flask, suspend This compound (1.0 g) in Formic Acid (10 mL).
-
Reaction: Heat the mixture to reflux (100–110°C) for 6–8 hours.
-
Observation: The solid starting material will dissolve, and the product may begin to precipitate as the reaction progresses.[1]
-
-
Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL).
-
Isolation: The 8-methoxyquinazolin-4(3H)-one will precipitate as a white/pale solid.[2]
-
Neutralization: If no precipitate forms, neutralize carefully with 2N NaOH to pH 7.
-
Filtration: Filter the solid, wash with water (3x) and diethyl ether (2x) to remove trace acid.
-
Drying: Dry under vacuum at 50°C.
Data Specification Table:
| Parameter | Specification | Notes |
| Appearance | White to pale beige solid | Darkening indicates oxidation; recrystallize if needed. |
| Yield | 85% - 92% | High efficiency due to intramolecular proximity of groups.[1] |
| Melting Point | 260–265°C | Distinctly high MP characteristic of quinazolinones.[1] |
| 1H NMR (DMSO-d6) | δ 8.1 (s, 1H, H-2), 3.9 (s, 3H, OMe) | The H-2 singlet is diagnostic for the quinazolinone ring formation.[1] |
| Mass Spec (ESI) | [M+H]+ = 177.06 | Consistent with C9H8N2O2.[1] |
Advanced Application: Library Generation (C2-Substitution)
To create a library of kinase inhibitors (e.g., targeting BTK or specific PI3K isoforms), the C2 position must be substituted.[1]
Protocol Modification: Instead of Formic Acid, use an Aldehyde (R-CHO) and Iodine (I2) .[1]
-
Mix this compound (1 equiv) with Aldehyde (1.1 equiv) in DMF.
-
Add Iodine (1.1 equiv) and K2CO3 (2 equiv).[1]
-
Heat at 80°C for 4 hours.
-
Mechanism: Formation of the Schiff base followed by oxidative cyclization.[1]
-
Result: 2-Substituted-8-methoxyquinazolin-4(3H)-one.
Structural Activity Relationship (SAR) Logic
The following diagram explains why the 8-methoxy group is preserved during lead optimization.
Figure 2: SAR Logic detailing the functional role of the 8-methoxy substituent in kinase inhibitor design.[1]
References
-
Neogi, K., et al. (2022).[1][2][3] "Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway."[1][3] Translational Oncology.
-
Winn, B. A., et al. (2019).[1][5] "Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors." Molecules.
-
Griffin, R. J., et al. (1998).[1] "Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP)." Journal of Medicinal Chemistry.
-
ResearchGate Protocol Archive. (2014). "Rapid reaction of 2-amino benzamidoxime derivatives with aldehydes."
Sources
- 1. CN1081624C - Benzamide analogs, useful as PARP (ADP-ribosyltransferase, ADRPT) DNA repair enzyme inhibitors - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methoxy-2-nitrobenzoic acid | 4920-80-3 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Identifying byproducts in "2-Amino-3-methoxybenzamide" reactions
Technical Support Center: 2-Amino-3-methoxybenzamide Reaction Profiling Document ID: TS-AMB-2024-09 Tier: Level 3 (Senior Application Support)
Introduction: The "Privileged" Scaffold
You are likely working with This compound (CAS: 3109-12-4) as a precursor for quinazolin-4(3H)-ones (PARP inhibitors, anticonvulsants) or fused heterocycles. While this scaffold is robust, the proximity of the nucleophilic amine (C2) and the electrophilic amide (C1) creates a "reactive hot zone" susceptible to competing pathways.
This guide moves beyond basic synthesis to identifying the silent byproducts that co-elute or suppress ionization in your analytical workflows.
Module 1: The "Silent" Impurity (Hydrolysis)
The Issue: You observe a persistent impurity at RRT ~1.05-1.10 (reverse phase) that tracks with the parent peak but has a mass shift of +1 Da .
The Mechanism: The ortho-amino group provides anchimeric assistance (neighboring group participation), making the amide bond surprisingly labile. Under acidic catalysis (often introduced during workup) or basic stress, the amide hydrolyzes to the acid.
-
Parent: this compound (MW 166.18)[1]
-
Byproduct: 2-Amino-3-methoxybenzoic acid (MW 167.16)
Troubleshooting Protocol:
-
Check pH: If your aqueous workup drops below pH 4.0, hydrolysis accelerates exponentially.
-
Buffer Selection: Switch from TFA (strong acid) to Formic Acid (weaker) in your LC-MS mobile phase if you suspect on-column degradation.
Visualization: The Hydrolytic Pathway
Figure 1: Acid-catalyzed hydrolysis pathway. The +1 Da mass shift is diagnostic.[2]
Module 2: Cyclization Stalls (Quinazoline Synthesis)
The Issue: Reaction with formamide or aldehydes yields a mixture. You see a peak with +28 Da relative to the starting material.
The Mechanism: Synthesis of quinazolinones is a two-step sequence:
-
N-Formylation/Schiff Base Formation: The amine attacks the electrophile.
-
Ring Closure (Dehydration): The amide nitrogen attacks the new carbonyl/imine.
The Stall: If the reaction temperature is too low (<120°C) or water is not removed, the reaction arrests at the intermediate.
-
Parent: MW 166[1]
-
Stalled Intermediate (N-Formyl): MW 194 (+28 Da)
-
Desired Product (8-Methoxyquinazolin-4(3H)-one): MW 176 (+10 Da)
Troubleshooting Protocol:
-
Temperature Audit: Ensure reaction internal temperature is >130°C (if using neat formamide).
-
Water Scavenging: Add molecular sieves or use a Dean-Stark trap if using an aldehyde condensation method.
Visualization: Cyclization Decision Tree
Figure 2: Diagnostic logic for cyclization reactions. Use mass deltas to pinpoint the failure mode.
Module 3: Analytical Forensics (LC-MS Reference)
Use this table to identify peaks in your chromatogram.
Standard Conditions: C18 Column, Water/Acetonitrile (0.1% Formic Acid).
| Compound Identity | Relative RT | Mass Shift (Δ) | Observable Ion (ESI+) | Origin |
| This compound | 1.00 (Ref) | 0 | 167.1 [M+H]⁺ | Parent |
| 2-Amino-3-methoxybenzoic acid | ~1.08 | +1 Da | 168.1 [M+H]⁺ | Hydrolysis (Acidic workup) |
| 2-Amino-3-hydroxybenzamide | ~0.85 | -14 Da | 153.1 [M+H]⁺ | Demethylation (BBr3/AlCl3 usage) |
| N-Formyl intermediate | ~1.15 | +28 Da | 195.1 [M+H]⁺ | Incomplete Cyclization |
| 8-Methoxyquinazolin-4(3H)-one | ~1.25 | +10 Da | 177.1 [M+H]⁺ | Target Product |
| Azo-dimer | ~1.50+ | ~x2 Mass | 331.1 [M+H]⁺ | Oxidative stress (Air/Peroxides) |
Expert Insight:
"The +1 Da shift (Amide to Acid) is often misidentified as an isotope peak or instrument drift. Always check the retention time. The Acid is less polar than the Amide in acidic mobile phases (due to protonation suppression) and usually elutes slightly later or co-elutes."
FAQ: Researcher to Researcher
Q: I am using BBr3 to demethylate the product after cyclization, but I see the ring opening. Why? A: The quinazolinone ring is generally stable, but the amide bond within the ring can be susceptible to cleavage under harsh Lewis Acid conditions if water is introduced during the quench. Ensure your quench is performed at -78°C and slowly.
Q: Can I use UV detection alone? A: Risky. The N-formyl intermediate and the cyclized quinazolinone have very similar UV chromophores (both are benzamides at the core). LC-MS is required to distinguish the +18 Da water loss (cyclization) from the open intermediate.
References
-
Synthesis of Quinazolinones: Organic Chemistry Portal. "Synthesis of quinazolinones." Available at: [Link]
-
Amide Hydrolysis Kinetics: Bruyneel, W., et al. "Kinetics of Hydrolysis of Hydroxy and Methoxy Derivatives of N-Benzylidene-2-aminopropane."[3] Journal of the American Chemical Society, 1966.[3] Available at: [Link]
-
Impurity Profiling in Amides: National Institutes of Health (PubChem). "this compound Compound Summary." Available at: [Link]
-
Cyclization Mechanisms: RSC Advances. "Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones." Available at: [Link]
Sources
Technical Support Center: 2-Amino-3-methoxybenzamide Stability and Degradation
Welcome to the technical support center for 2-Amino-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and drug development processes.
Introduction to the Stability of this compound
This compound is a chemical compound with functionalities—an aromatic amine and an amide—that are susceptible to various degradation pathways. Understanding the stability profile of this molecule is critical for its proper handling, storage, and use in experimental settings to obtain reliable and reproducible results. The primary degradation routes for this compound are anticipated to be hydrolysis, oxidation, and photolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors that can induce degradation are exposure to non-neutral pH (both acidic and basic conditions), oxidizing agents, and light (particularly UV radiation). Temperature can also accelerate these degradation processes.
Q2: How can I visually identify if my sample of this compound has degraded?
A2: A noticeable change in the color of the solid material or a solution, such as the development of a yellow or brown tint, can be an initial indicator of degradation, often due to the formation of oxidized polymeric products. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container, in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
Q4: I am dissolving this compound for my experiments. What solvent should I use to minimize degradation?
A4: For immediate use, high-purity aprotic solvents like DMSO or DMF are suitable. If aqueous buffers are required, it is advisable to prepare the solution fresh and use it promptly. The pH of the aqueous solution is a critical factor; based on the general stability of aromatic amines, a slightly acidic pH may offer better stability against oxidation compared to neutral or alkaline conditions.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent results in biological assays. | Degradation of the compound. | 1. Verify Compound Integrity: Analyze the stock solution and working solutions by HPLC to check for the presence of degradation products. The appearance of new peaks or a decrease in the main peak area indicates degradation. 2. Prepare Fresh Solutions: Always prepare solutions fresh before each experiment. 3. Control Experimental Conditions: Protect solutions from light and maintain a consistent temperature. |
| Appearance of a precipitate in the solution. | Poor solubility or degradation. | 1. Check Solubility: Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent. 2. pH Adjustment: The pH of the solution can affect both solubility and stability. Experiment with buffered solutions at different pH values to find the optimal condition for your application. 3. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Discoloration of the solid compound or solution. | Oxidation. | 1. Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket) to minimize exposure to oxygen. 2. Use Antioxidants: For solution-based assays, the addition of a small amount of an antioxidant may be considered, but its compatibility with the experimental system must be verified. |
Predicted Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are proposed:
Hydrolysis
The amide functional group is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide bond can be cleaved to yield 2-amino-3-methoxybenzoic acid and ammonia.[1]
-
Base-Catalyzed Hydrolysis: Under strong basic conditions and heat, the amide will hydrolyze to form the salt of 2-amino-3-methoxybenzoic acid and ammonia.[1]
Oxidation
The aromatic amine group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents. This can lead to the formation of colored quinone-imine or polymeric species.[2][3] The presence of the electron-donating methoxy and amino groups increases the electron density of the aromatic ring, making it more susceptible to oxidation.
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Aromatic amines can undergo photo-oxidation, leading to a complex mixture of degradation products.[4]
Below is a Graphviz diagram illustrating the potential primary degradation pathways.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60 °C for 48 hours. Dissolve a portion in the initial solvent to the stock solution concentration.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
The workflow for a forced degradation study is visualized in the following diagram.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.[7][8] The following is a starting point for method development, which should be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to ensure the elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to monitor multiple wavelengths).
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Presentation
The results from a forced degradation study can be summarized in a table to provide a clear overview of the stability of this compound under different conditions.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (60 °C, 24h) | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH (60 °C, 24h) | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ (RT, 24h) | [Insert Data] | [Insert Data] | [Insert Data] |
| Heat (Solid, 60 °C, 48h) | [Insert Data] | [Insert Data] | [Insert Data] |
| UV Light (Solution, 24h) | [Insert Data] | [Insert Data] | [Insert Data] |
Note: This table should be populated with experimental data.
References
-
3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. PubMed. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
-
3-Aminobenzamide. PubChem. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]
-
LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. Green Chemistry. Available at: [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
LC-MS/MS analysis of major soluble compounds present in enzymatic PA6... ResearchGate. Available at: [Link]
-
Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry. Available at: [Link]
-
The photophysics of p-aminobenzoic acid. ResearchGate. Available at: [Link]
-
a) Oxidation of o‐aminophenols (1) by o‐aminophenol oxidase (AO),... ResearchGate. Available at: [Link]
-
UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. MDPI. Available at: [Link]
- 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology. Google Patents.
-
the hydrolysis of amides. Chemguide. Available at: [Link]
-
Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Michael Pittelkow. Available at: [Link]
-
Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. ACS. Available at: [Link]
-
Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development. ResearchGate. Available at: [Link]
-
Analytical advances in pharmaceutical impurity profiling. PubMed. Available at: [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
mechanism of amide hydrolysis. YouTube. Available at: [Link]
-
Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Cheméo. Available at: [Link]
-
Method Development for Drug Impurity Profiling: Part 1. Chromatography Online. Available at: [Link]
-
Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. The College of Wooster. Available at: [Link]
-
Benzamide. Slideshare. Available at: [Link]
-
The Photochemistry of P-Aminobenzoic Acid. PubMed. Available at: [Link]
-
Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Agilent. Available at: [Link]
-
Drug Modifications to Improve Stability. eCampusOntario Pressbooks. Available at: [Link]
-
3B 6.18 Hydrolysis of Amides. YouTube. Available at: [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Available at: [Link]
-
Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
15.16: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. Available at: [Link]
-
Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. PubMed. Available at: [Link]
-
Related impurities in peptide medicines. ResearchGate. Available at: [Link]
-
Why does p-aminophenol oxidize in acid solution. Chemistry Stack Exchange. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
How to improve the yield of "2-Amino-3-methoxybenzamide" derivatives
The following guide serves as a specialized Technical Support Center for the synthesis and optimization of 2-Amino-3-methoxybenzamide . This content is structured to address the specific chemical challenges inherent to this scaffold, particularly the "ortho-effect" caused by the 3-methoxy group and the lability of the primary aniline.
Ticket ID: #AMB-OPT-2025 Subject: Yield Optimization & Troubleshooting Protocol Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Route Selection
The synthesis of This compound is frequently bottlenecked by two factors:
-
Steric Hindrance: The 3-methoxy group provides steric crowding, making the activation of the carboxylic acid difficult.
-
Nucleophilic Competition: In "direct amidation" routes, the aniline nitrogen competes with the ammonia source, leading to polymerization or self-coupling.
The Solution: The industry-standard "Gold Route" avoids these pitfalls by utilizing the Nitro-Precursor Strategy . You must synthesize the amide before reducing the nitro group.
The "Gold Standard" Pathway
-
Activation: 3-Methoxy-2-nitrobenzoic acid
Acid Chloride (or Mixed Anhydride).[1] -
Amidation: Acid Chloride + Ammonia
2-Nitro-3-methoxybenzamide.[1] -
Reduction: 2-Nitro-3-methoxybenzamide
This compound .
Visualizing the Workflow
The following diagram outlines the critical decision points and chemical logic for this synthesis.
Figure 1: Strategic workflow for the synthesis of this compound, highlighting critical failure points (Red Octagons).
Step-by-Step Optimization & Troubleshooting
Module A: The Amidation Step (Acid Amide)
Goal: Convert 3-methoxy-2-nitrobenzoic acid to 2-nitro-3-methoxybenzamide. Common Yield: 85-95% (Optimized) | <50% (Unoptimized)[1]
Protocol:
-
Activation: Suspend starting acid in dry Toluene. Add 1.5 eq Thionyl Chloride (
) and catalytic DMF.[1] Reflux for 3 hours.-
Critical Check: Ensure the system is strictly anhydrous.[2] Moisture converts the acid chloride back to the starting material.
-
-
Evaporation: Remove excess
under vacuum. Co-evaporate with toluene twice to remove traces of HCl.[1] -
Amidation: Dissolve the residue in dry THF. Cool to 0°C. Add 28% aqueous
(excess) or purge with gas.[1]
Troubleshooting Table: Amidation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | "Pseudo-acid chloride" formation due to steric hindrance of the nitro/methoxy groups.[1] | Switch to Mixed Anhydride Method : Use Ethyl Chloroformate + TEA in THF at -10°C.[1] This is more reactive than the acid chloride for sterically hindered substrates. |
| Starting Material Recovery | Hydrolysis of the acid chloride before reacting with ammonia. | Ensure all glassware is oven-dried.[1] Use anhydrous THF. Do not delay between evaporation and ammonia addition.[1] |
| Sticky Gum Formation | Polymerization or salt formation.[1] | Maintain temperature <5°C during ammonia addition.[1] The reaction is exothermic; heat degrades the intermediate. |
Module B: The Reduction Step (Nitro Amino)
Goal: Selective reduction of the nitro group without demethylation (loss of methoxy). Common Yield: 80-90% (Optimized)
Protocol Options:
-
Option 2 (Robust): Iron/Ammonium Chloride (Bechamp Reduction).[1]
Troubleshooting Table: Reduction
| Symptom | Probable Cause | Corrective Action |
| Product is "Des-methoxy" | Over-reduction (Hydrogenolysis).[1] | The C-O bond is cleaving. Stop using Pd/C. Switch to Platinum on Carbon (Pt/C) or the Fe/NH4Cl method, which are chemoselective and will not cleave aryl ethers. |
| Incomplete Reaction (Red Spot on TLC) | Catalyst poisoning or Hydroxylamine stall.[1] | Sulfur traces from the synthesis of the nitro precursor can poison Pd. Wash the precursor with dilute |
| Unknown Impurity (M+16) | Accumulation of Hydroxylamine intermediate ( | The reduction stopped halfway. Increase |
Isolation & Purification Logic
The final product is an aniline-benzamide . It acts as a weak base but can also behave as a weak acid (amide proton).[1]
The "pH Trap" Issue: Users often lose product during aqueous workup because the molecule is water-soluble at extreme pH levels.
Correct Workup Protocol:
-
Filter off the catalyst (Celite).[1]
-
Concentrate the filtrate.
-
Critical Step: Adjust pH to neutral (pH 7-8) using saturated
.[1]-
Why? At pH < 4, the aniline is protonated (
) and stays in water. At pH > 12, the amide might deprotonate.
-
-
Extract with Ethyl Acetate/THF (3:1) .[1] Pure Ethyl Acetate is often insufficient for benzamides.[1]
-
Wash with brine, dry over
.
Frequently Asked Questions (FAQ)
Q1: Can I use hydrazine hydrate instead of hydrogen gas? Answer: Yes.[1] Pd/C catalyzed transfer hydrogenation using hydrazine hydrate is effective and often faster.[1] However, ensure you use a slight excess of hydrazine (3-4 eq) and reflux in ethanol.[1] Monitor for "azobenzene" formation (orange impurity) if the reaction runs dry [1].[1]
Q2: My product turns brown upon standing. Why? Answer: Electron-rich anilines like this compound are prone to oxidative degradation.[1] Store the solid under Nitrogen or Argon in the dark at -20°C. If it's brown, perform a quick filtration through a short silica plug using DCM/MeOH (95:5) [2].
Q3: Why is the melting point lower than reported in literature? Answer: This is a classic sign of retained solvent or the presence of the isomer (where the methoxy/amino positions are swapped). Verify regioselectivity with 1H-NMR. The methoxy singlet should appear around 3.8 ppm, and the aromatic protons should show the specific coupling pattern for 1,2,3-substitution.
Decision Tree for Low Yields
Figure 2: Diagnostic logic for identifying yield loss in this compound synthesis.
References
-
Techemi. (2023). Study on the synthesis of 2-amino-3-methylbenzoic acid (Analogous reduction protocols). Retrieved from
-
BenchChem. (2025).[1][2][5] Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.[1][5] Retrieved from
-
Google Patents. (2017).[1] Preparation method of olaparib (CN106928149B).[1][6] (Describes the specific workup and synthesis of the phthalazinone intermediates which rely on this benzamide chemistry). Retrieved from
-
National Institutes of Health (PMC). (2020).[1] Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (Provides specific reaction conditions for methoxy-substituted benzamides). Retrieved from [1]
Sources
- 1. Pharmaceutical compositions for combination therapy - Patent US-12337003-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN115806526B - A preparation method of olaparib intermediate - Google Patents [patents.google.com]
Technical Support Center: Reaction Monitoring of 2-Amino-3-methoxybenzamide
Ticket Status: OPEN Subject: TLC Method Development & Troubleshooting for Anthranilamide Derivatives Assigned Specialist: Senior Application Scientist
Executive Summary: The Molecule
Before troubleshooting, we must understand the "personality" of 2-Amino-3-methoxybenzamide .
-
Chemical Class: Anthranilamide derivative.
-
Key Features:
-
Primary Amine (Position 2): Basic center. Causes interaction with acidic silanol groups on TLC plates (leading to "streaking").
-
Amide (Position 1): Hydrogen bond donor/acceptor.[1] Increases polarity significantly compared to esters.
-
Methoxy (Position 3): Electron-donating group; activates the ring.
-
-
Detection Profile: UV Active (Benzene ring).
Part 1: Troubleshooting & FAQs
Ticket #001: "My product spot is streaking/tailing down the plate."
Diagnosis: Acid-Base Interaction.
Technical Explanation: Silica gel is slightly acidic (
Protocol Solution: Basify the Mobile Phase Do not increase polarity blindly. Instead, neutralize the silica.
-
The Modifier: Add Triethylamine (TEA) or Ammonium Hydroxide (
) to your solvent system. -
The Ratio: 1% v/v is usually sufficient.
-
Example: 95 mL Dichloromethane (DCM) + 5 mL Methanol (MeOH) + 1 mL TEA.
-
-
Pre-treatment (Optional but Recommended): If streaking persists, flush the TLC plate with the mobile phase before spotting, dry it, and then run your sample. This "deactivates" the silica.
Ticket #002: "I can't distinguish the Product from the Starting Material (SM)."
Diagnosis: Co-elution due to similar polarity. Technical Explanation:
-
Scenario A (Reduction): Converting 2-nitro-3-methoxybenzamide
Product.-
Resolution: The amine (Product) is generally more polar and will have a lower Rf than the nitro (SM). If they overlap, your solvent is too polar. Reduce the MeOH concentration.
-
-
Scenario B (Amidation): Converting 2-amino-3-methoxybenzoic acid
Product.-
Resolution: The acid is extremely polar and often stays at the baseline (Rf
0). The amide (Product) will move higher.
-
Self-Validating Protocol: The "Co-Spot" Never rely on side-by-side comparison alone.
-
Spot SM in Lane 1.
-
Spot Reaction Mixture (RM) in Lane 3.
-
The Critical Step: Spot SM + RM physically on top of each other in Lane 2.
-
Result: If Lane 2 shows a single figure-8 or elongated spot, you have co-elution. If you see two distinct spots, your separation is valid.
Ticket #003: "The spots are invisible under UV."
Diagnosis: Concentration or Quenching issues. Technical Explanation: This molecule is aromatic and should be strongly UV active at 254 nm. If invisible:
-
Concentration: The sample is too dilute. Amides have lower solubility in non-polar solvents. Ensure you dissolved the sample in MeOH or DMSO before spotting.
-
Visualization Backup: Use a chemical stain specific to the functional groups.[2]
Recommended Stains:
-
Ninhydrin: Reacts with the free primary amine.
-
Appearance: Anilines often turn yellow/orange or faint purple (unlike the deep purple of alkyl amines) upon heating.
-
-
Iodine Chamber: Universal stain for aromatics.
-
Appearance: Brown/Yellow spots.
-
Part 2: Optimized Experimental Protocols
Standard Mobile Phase Systems
Note: Start with System A. Move to B if Rf < 0.2. Move to C if Rf > 0.8.
| System ID | Solvent Composition | Polarity Index | Application |
| A (Standard) | DCM : MeOH (95:5) | Moderate | Good starting point. |
| B (Polar) | DCM : MeOH : NH4OH (90:10:1) | High | For "stuck" spots or streaking amines. |
| C (Non-Polar) | Hexane : EtOAc (1:1) | Low | If product moves too fast in DCM/MeOH. |
Visualization Protocol
-
Dry: Evaporate all solvent from the plate (essential if using TEA/NH3, as they absorb UV).
-
UV Check: View under Short Wave (254 nm). Circle spots with pencil.[2][3]
-
Stain (Confirmatory): Dip in Ninhydrin solution.
-
Heat: Heat with a heat gun at 110°C until spots appear.
-
Success Criteria: Appearance of a distinct colored spot confirms the presence of the amine.
-
Part 3: Decision Logic (Visualization)
The following diagram illustrates the logical workflow for method development and troubleshooting for this specific compound.
Caption: Step-by-step logic for optimizing the mobile phase and visualization for this compound.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
Chemistry LibreTexts. Visualizing TLC Plates. (General guide on UV and Staining mechanisms for aromatics/amines). Available at: [Link]
-
ResearchGate. Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. (Contains relevant TLC/purification context for benzamide derivatives). Available at: [Link]
Sources
Recrystallization solvent for "2-Amino-3-methoxybenzamide"
Technical Support Center: Recrystallization Guide for 2-Amino-3-methoxybenzamide
Role: Senior Application Scientist Topic: Purification & Recrystallization Protocols Compound: this compound (CAS: 106782-78-9)
Executive Summary & Solvent Selection
This compound is a substituted benzamide often used as an intermediate in the synthesis of PARP inhibitors and other heterocyclic pharmaceuticals. Its purification is critical because isomers (e.g., 2-amino-4-methoxybenzamide) and unreacted nitro-precursors can significantly affect downstream cyclization yields.
Based on the polarity conferred by the primary amide (
Solvent Selection Matrix
| Solvent System | Role | Suitability | Technical Notes |
| Ethanol (95%) | Primary | High | Recommended. Balances solubility at reflux with good recovery at |
| Methanol/Water | Alternative | High | Excellent for removing inorganic salts. Use a 9:1 ratio initially. |
| Acetonitrile | Alternative | Moderate | Good for removing non-polar impurities, but lower recovery yields due to higher solubility at RT. |
| Ethyl Acetate/Hexane | Anti-Solvent | Moderate | Use only if the compound "oils out" in alcohols. Requires precise addition of Hexane. |
| Water | Anti-Solvent | N/A | strictly used to force precipitation from alcoholic solutions. |
Scientist’s Note: While patents for similar benzamides (e.g., 2-amino-5-cyanobenzoic acid derivatives) suggest acetonitrile or methanol [1], field experience confirms that Ethanol/Water provides the most robust crystal growth for this compound, minimizing the risk of oiling out.
Detailed Recrystallization Protocol (Ethanol/Water System)
Objective: Purify crude this compound to >98% HPLC purity.
Prerequisites:
-
Crude material (dried)
-
Ethanol (absolute or 95%)
-
Deionized Water
-
Activated Charcoal (optional, for decolorization)[1]
Step-by-Step Workflow:
-
Dissolution:
-
Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Add Ethanol (approx. 5–7 mL per gram of solid). Do not add excess solvent initially.
-
Heat the mixture to reflux (
C). If solids remain, add Ethanol in small portions (0.5 mL/g) until fully dissolved.
-
-
Decolorization (Conditional):
-
If the solution is dark brown/red: Remove from heat, let cool slightly (to avoid boil-over), and add Activated Charcoal (1-2% w/w).
-
Reflux for 5–10 minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.
-
-
Crystallization:
-
Return the filtrate to a clean flask. If the volume is high, concentrate by rotary evaporation until the solution is slightly turbid, then reheat to clarify.
-
Anti-Solvent Addition: While maintaining a gentle boil, add warm Water dropwise until a faint, persistent turbidity appears.
-
Add just enough hot Ethanol (drops) to clear the turbidity.
-
Remove from heat.[2] Allow the flask to cool to Room Temperature (RT) slowly (over 1–2 hours). Rapid cooling traps impurities.
-
-
Harvesting:
-
Once at RT, cool the flask in an ice-water bath (
C) for 30 minutes to maximize yield. -
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Wash the cake with cold (
C) Ethanol/Water (1:1 mixture).
-
-
Drying:
-
Dry in a vacuum oven at
C for 6–12 hours.
-
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened? Diagnosis: This occurs when the melting point of the solute in the solvent mixture is lower than the solvent's boiling point, or the solution is too concentrated with impurities. Fix:
-
Re-heat the mixture until the oil redissolves.
-
Add more Ethanol (the good solvent) to lower the saturation slightly.
-
Seed the solution: Add a tiny crystal of pure product when the solution cools to just above the oiling temperature.
-
Agitate vigorously during cooling.
Q2: The crystals are colored (yellow/orange) even after charcoal treatment. Diagnosis: Benzamides can oxidize to form colored azo or nitroso impurities that co-crystallize. Fix:
-
Perform a slurry wash before recrystallization: Suspend the solid in cold Dichloromethane (DCM) or Toluene, stir for 30 mins, and filter. This often strips surface impurities that are highly soluble in non-polar solvents.
-
Repeat the recrystallization using Methanol instead of Ethanol, as it has higher polarity and may better solubilize the polar colored impurities.
Q3: My yield is very low (<50%). Diagnosis: The compound is too soluble in the mother liquor. Fix:
-
Concentrate the mother liquor (filtrate) to half its volume and repeat the cooling process (Second Crop).
-
Use a higher ratio of Water (anti-solvent) in the final stage, but be careful not to precipitate impurities.
Process Visualization (Workflow)
The following diagram illustrates the critical decision points in the purification pathway.
Caption: Decision logic for the recrystallization of this compound, highlighting intervention steps for color removal and oiling out.
References
-
European Patent Office. (2008). Process for Preparing 2-Amino-5-Cyanobenzoic Acid Derivatives (EP 2102150 B1).Link
-
PubChem. (n.d.).[3] this compound (Compound Summary). National Library of Medicine. Link
-
BenchChem. (n.d.).[4] Synthesis and Purification of Benzamide Derivatives.Link
Sources
Technical Support Center: Work-up Procedure for "2-Amino-3-methoxybenzamide" Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this important chemical intermediate. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you to not only execute the work-up effectively but also to troubleshoot common issues you may encounter.
Introduction to the Work-up of this compound
The synthesis of this compound, commonly proceeding through the reduction of a nitro-precursor (e.g., 2-nitro-3-methoxybenzamide), yields a crude product that requires careful purification. The work-up is a critical phase that dictates the purity, yield, and ultimately the success of your synthesis. The presence of an aromatic amine, a methoxy group, and a primary amide functional group in the target molecule presents specific challenges and opportunities for purification. This guide will provide a systematic approach to the work-up procedure, from initial quenching and extraction to final purification by recrystallization or chromatography.
Core Principles of the Work-up
The work-up strategy for this compound is primarily based on the differential solubility and acid-base properties of the product, starting materials, reagents, and potential byproducts. A typical synthetic route involves the reduction of the corresponding nitro compound.
Assumed Synthetic Route: Reduction of 2-Nitro-3-methoxybenzamide
For the context of this guide, we will assume the synthesis is achieved via the reduction of 2-nitro-3-methoxybenzamide, a common and efficient pathway. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd/C) or metal/acid combinations (e.g., SnCl₂/HCl, Fe/NH₄Cl).[1][2] The choice of reducing agent will influence the nature of the impurities and thus the specifics of the work-up.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of this compound in a question-and-answer format.
Q1: My reaction seems incomplete. How can I confirm this and what should I do?
A1: Incomplete reduction of the nitro group is a common issue.[1]
-
Confirmation: Use Thin Layer Chromatography (TLC) to assess the reaction progress. Spot the crude reaction mixture alongside the starting material (2-nitro-3-methoxybenzamide). The presence of a spot corresponding to the starting material indicates an incomplete reaction.
-
Potential Causes & Solutions:
-
Insufficient Reducing Agent: Ensure you have used the correct stoichiometric amount of the reducing agent. For catalytic hydrogenations, the catalyst may be deactivated.
-
Poor Solubility: The starting nitro compound might not be fully dissolved in the reaction solvent, limiting its contact with the reducing agent. Consider using a co-solvent to improve solubility.[1]
-
Reaction Time/Temperature: The reaction may require a longer duration or gentle heating to go to completion.[1]
-
Q2: During the aqueous work-up, I'm getting an emulsion that is difficult to separate.
A2: Emulsions are common when dealing with aromatic amines.
-
Potential Causes & Solutions:
-
Fine Particulate Matter: If you used a solid-supported catalyst (like Pd/C) or a metal reductant, fine particles can stabilize emulsions. Filter the reaction mixture through a pad of Celite® before the aqueous work-up.
-
High pH: A highly basic aqueous phase can sometimes lead to emulsions. Try to keep the pH from becoming excessively high during the initial work-up.
-
Breaking the Emulsion:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.
-
Allow the mixture to stand for an extended period.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
-
Q3: My final product is colored (yellow/brown). How can I decolorize it?
A3: A colored product often indicates the presence of impurities, possibly from oxidation of the aromatic amine or residual nitro-aromatic species.
-
Potential Causes & Solutions:
-
Oxidation: Aromatic amines can be susceptible to air oxidation. Minimize exposure to air, especially at elevated temperatures.
-
Residual Impurities: Trace amounts of colored byproducts may be present.
-
Decolorization Techniques:
-
Activated Carbon (Charcoal): During recrystallization, add a small amount of activated carbon to the hot solution before filtering.[3] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Recrystallization: A well-executed recrystallization is often sufficient to remove colored impurities.
-
-
Q4: I'm having trouble getting my this compound to crystallize.
A4: Crystallization can sometimes be challenging.
-
Potential Causes & Solutions:
-
Supersaturation Not Reached: You may have used too much solvent. Try to evaporate some of the solvent to increase the concentration.[4]
-
Presence of Impurities: Oily impurities can inhibit crystallization. Consider a preliminary purification step like a quick filtration through a plug of silica gel.
-
Inducing Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[4]
-
Seed Crystals: If you have a pure sample, add a tiny crystal to the solution to initiate crystallization.[4]
-
Lowering the Temperature: Cool the solution in an ice bath or refrigerator.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for this compound synthesized via catalytic hydrogenation?
A1: A typical procedure would be:
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the filter cake with the reaction solvent (e.g., methanol or ethanol).
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Liquid-Liquid Extraction:
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
Water (to remove any water-soluble byproducts).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities).
-
Brine (to remove residual water and aid in phase separation).
-
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Q2: How do I choose a suitable solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3]
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene, or mixtures thereof).
-
Mixed Solvent Systems: A two-solvent system can be effective.[5] For example, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
Q3: Can I use an acid wash during the extraction?
A3: An acid wash (e.g., with dilute HCl) is generally not recommended for the initial work-up of this compound. The amino group will be protonated, making the product water-soluble, and you would lose it to the aqueous layer. However, this property can be exploited for purification. For example, if you have non-basic organic impurities, you could dissolve the crude product in an organic solvent, extract with dilute acid to move your product to the aqueous layer, wash the aqueous layer with an organic solvent to remove the impurities, and then basify the aqueous layer and re-extract your product into an organic solvent. This is a more advanced technique and may lead to some product loss.
Q4: What are the expected impurities in the synthesis of this compound?
A4: Potential impurities include:
-
Unreacted Starting Material: 2-nitro-3-methoxybenzamide.
-
Intermediates from Incomplete Reduction: Such as nitroso or hydroxylamine species.[1]
-
Byproducts from the Reducing Agent: For example, tin salts if SnCl₂ is used.
-
Hydrolysis Products: Under harsh acidic or basic conditions, the amide could hydrolyze to 2-amino-3-methoxybenzoic acid.[6][7][8]
Q5: When is column chromatography a better choice than recrystallization for purification?
A5: Column chromatography is preferred when:
-
Impurities have similar solubility profiles to your product, making recrystallization ineffective.
-
The product is an oil and cannot be recrystallized.
-
Multiple components in the crude mixture need to be separated.
For this compound, which is a polar molecule, a silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) would be a suitable system.[9]
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
-
After quenching the reaction and removing any solid catalysts/reagents, transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Add an equal volume of water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution, shake, and separate the layers. Discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine.
-
Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., Na₂SO₄).
-
After 5-10 minutes, filter off the drying agent and concentrate the filtrate in vacuo.
Protocol 2: Recrystallization from a Single Solvent
-
Place the crude this compound in a flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Add more hot solvent dropwise until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: General workflow for the work-up and purification of this compound.
Caption: Logic for the sequential aqueous washes during extraction.
References
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Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
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Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
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Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Amino-3-methoxybenzamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The 2-Amino-3-methoxybenzamide scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their biological activity is intrinsically linked to their precise three-dimensional structure. This guide provides an in-depth comparison of the critical analytical techniques employed for the structural elucidation of these molecules, grounded in the principles of scientific integrity and field-proven insights. We will explore the causality behind experimental choices, presenting each protocol as a self-validating system to ensure the generation of reliable and reproducible data.
The Analytical Triad: A Multi-faceted Approach to Structural Confirmation
The confirmation of a chemical structure, particularly one as nuanced as a substituted benzamide, is rarely achieved with a single analytical technique. Instead, a synergistic approach employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography is essential. Each technique provides a unique piece of the structural puzzle, and their collective data provides the highest level of confidence in the final assignment.
Caption: A generalized workflow for the synthesis and structural confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule in solution.[1] For derivatives of this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable.
Causality in NMR Experimental Design
The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon atom in the molecule and to establish their connectivity. For a typical this compound derivative, the aromatic region of the ¹H NMR spectrum can be complex due to the overlapping signals of the benzene ring protons. Two-dimensional techniques like COSY (Correlation Spectroscopy) are essential to identify which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively.[2]
The hindered rotation around the C(O)-NH₂ bond in N-unsubstituted 2-aminobenzamides can lead to the non-equivalence of the amide protons, resulting in two distinct resonances in the ¹H-NMR spectrum.[3][4]
Experimental Protocol: ¹H, ¹³C, and 2D NMR of a this compound Derivative
Caption: A standard NMR workflow for the structural elucidation of a this compound derivative.
Representative Data & Interpretation
| Proton Assignment (¹H) | Chemical Shift (δ, ppm) in DMSO-d₆ | Carbon Assignment (¹³C) | Expected Chemical Shift (δ, ppm) |
| Aromatic CH | 6.5 - 7.5 | C=O | ~168 |
| NH₂ | ~5.0 - 6.0 (broad) | C-O | ~150 |
| OCH₃ | ~3.8 | C-NH₂ | ~145 |
| COOH | ~11.0 - 13.0 (broad) | Aromatic CH | 110 - 125 |
| OCH₃ | ~56 |
Note: Expected ¹³C chemical shifts are estimations based on related structures.
Mass Spectrometry: The Unambiguous Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound, and high-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. This data is crucial for confirming the molecular formula.
Causality in Mass Spectrometry Experimental Design
The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method that is well-suited for polar molecules like this compound derivatives, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. Collision-induced dissociation (CID) can then be used to fragment the parent ion, providing valuable structural information. The fragmentation pattern of aromatic amides often involves the formation of a resonance-stabilized benzoyl cation, which may further lose a molecule of carbon monoxide to yield a phenyl cation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
-
Compare the calculated formula with the expected formula of the target molecule.
-
Representative Data & Interpretation
For this compound (C₈H₁₀N₂O₂), the expected monoisotopic mass is 166.0742.[6]
| Ion | Calculated Exact Mass | Observed m/z | Fragmentation Pathway |
| [M+H]⁺ | 167.0815 | 167.0813 | Protonated parent molecule |
| [M+H - NH₃]⁺ | 150.0549 | 150.0548 | Loss of ammonia from the amide |
| [M+H - H₂O]⁺ | 149.0709 | - | Loss of water |
| [C₇H₆NO]⁺ | 120.0444 | 120.0442 | Loss of NH₃ and CO from the amide and ring |
Note: Observed m/z values are hypothetical based on typical HRMS accuracy. Fragmentation data is based on the precursor, 2-Amino-3-methoxybenzoic acid.[7]
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unparalleled level of structural detail, including bond lengths, bond angles, and the absolute configuration of chiral centers.[8] This technique offers the most definitive structural proof.
Causality in X-ray Crystallography Experimental Design
The primary challenge in X-ray crystallography is growing diffraction-quality single crystals. This often requires screening a variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The goal is to encourage the slow, ordered arrangement of molecules into a crystal lattice. Once a suitable crystal is obtained, the data collection strategy is designed to measure the intensities of a large number of diffracted X-ray beams from multiple crystal orientations to ensure a complete dataset.
Experimental Protocol: Single-Crystal X-ray Diffraction
Caption: A typical workflow for determining the crystal structure of a small molecule like a this compound derivative.
Representative Data & Interpretation
While the crystal structure of this compound is not publicly available, the crystallographic data for a related compound, 2-Amino-5-bromobenzamide, illustrates the type of information obtained.[3]
| Parameter | Value for 2-Amino-5-bromobenzamide |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.789(3) |
| b (Å) | 5.613(1) |
| c (Å) | 10.749(2) |
| β (°) | 107.89(3) |
| V (ų) | 791.7(3) |
| Z | 4 |
| R-factor | 0.045 |
The crystal structure would reveal the planarity of the benzamide group, the conformation of the methoxy group relative to the amino and amide groups, and any intermolecular interactions such as hydrogen bonding in the crystal lattice.
Conclusion: An Integrated and Self-Validating Approach
The structural confirmation of this compound derivatives requires a rigorous and multi-faceted analytical approach. NMR spectroscopy provides the foundational map of the molecular connectivity in solution. High-resolution mass spectrometry offers an unambiguous determination of the molecular formula. Finally, single-crystal X-ray crystallography, when feasible, delivers the definitive three-dimensional structure in the solid state. By integrating the data from these orthogonal techniques, researchers can achieve the highest level of confidence in their structural assignments, a critical step in advancing these promising molecules through the drug development pipeline. Each technique serves as a cross-validation for the others, creating a self-validating system that upholds the principles of scientific integrity.
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Al-Rawi, M., Kariuki, B. M., & Al-Jeboori, M. J. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules, 22(1), 89. [Link]
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A Comparative Guide to the Synthetic Utility of 2-Amino-3-methoxybenzamide and Its Isomers
Introduction
The aminomethoxybenzamide scaffold is a privileged structural motif in modern chemistry, serving as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and materials. The specific arrangement of the amino, methoxy, and benzamide functionalities on the aromatic ring dictates the molecule's electronic properties, steric environment, and, consequently, its synthetic utility. Subtle changes in this substitution pattern can dramatically alter reaction pathways, favoring certain transformations while precluding others.
This guide provides an in-depth comparison of the synthetic utility of 2-Amino-3-methoxybenzamide against its key positional isomers: 3-Amino-4-methoxybenzamide, 4-Amino-2-methoxybenzamide, and 5-Amino-2-methoxybenzamide. We will dissect the fundamental principles governing their differential reactivity and showcase their applications in the synthesis of high-value molecules, supported by experimental data and detailed protocols. This analysis is designed to equip researchers, particularly those in drug development, with the insights needed to select the optimal isomer for their synthetic targets.
Isomer Overview and Physicochemical Properties
The four isomers under consideration possess the same molecular formula (C₈H₁₀N₂O₂) and molecular weight (166.18 g/mol ) but exhibit distinct physical properties and, more importantly, divergent chemical reactivity due to their unique substitution patterns.
| Compound | Structure | CAS Number | Melting Point (°C) | Key Structural Feature |
| This compound | 106782-78-9 | 168-172 | ortho-Amino and amide groups, enabling intramolecular cyclization. | |
| 3-Amino-4-methoxybenzamide | 17481-27-5 | 164-168 | Amino group is meta to the amide, suitable for diazotization. | |
| 4-Amino-2-methoxybenzamide | 26996-01-0 | 155-159 | para-Amino group, highly activated for N-acylation/alkylation. | |
| 5-Amino-2-methoxybenzamide | 22961-58-6 | 148-152 | Amino group is meta to the amide, influenced by ortho-methoxy. |
Data sourced from PubChem and commercial supplier information.[1][2][3][4]
Comparative Reactivity and Mechanistic Rationale
The synthetic utility of these isomers is governed by a combination of electronic and steric effects. The electron-donating nature of both the amino (-NH₂) and methoxy (-OCH₃) groups activates the benzene ring towards electrophilic substitution, while the electron-withdrawing amide (-CONH₂) group deactivates it. The interplay of these effects, dictated by their relative positions, creates unique reactivity profiles.
This compound: The Gateway to Fused Heterocycles
The defining characteristic of this isomer is the ortho relationship between the amino and benzamide groups. This arrangement is a classic precursor for constructing fused heterocyclic systems, a cornerstone of medicinal chemistry.
-
Causality of Reactivity : The proximity of the amino and amide nitrogen nucleophiles allows for facile intramolecular cyclization reactions with bifunctional electrophiles or one-carbon synthons. This pathway is sterically and electronically favored, leading to the formation of therapeutically important scaffolds like quinazolinones.
-
Key Application: PARP Inhibitor Synthesis : this compound is a critical starting material for a class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[5][6] The synthesis involves a condensation reaction followed by an intramolecular cyclization to form the core phenanthridinone structure.[7]
Caption: General pathway for Azo Dye synthesis using 3-Amino-4-methoxybenzamide.
4-Amino-2-methoxybenzamide: The Ideal Substrate for N-Acylation
In this isomer, the amino group is para to the electron-withdrawing amide and meta to the electron-donating methoxy group. This electronic arrangement, combined with minimal steric hindrance at the amino position, makes it an excellent nucleophile for amide bond formation.
-
Causality of Reactivity : The nucleophilicity of the 4-amino group is well-preserved, making it highly reactive in acylation, sulfonation, and alkylation reactions. The ortho-methoxy group can influence the conformation of the resulting amide product through steric effects or potential hydrogen bonding.
-
Key Application: Hedgehog Signaling Inhibitors : The corresponding ester, methyl 4-amino-2-methoxybenzoate, is a key building block for a series of potent Hedgehog (Hh) signaling pathway inhibitors, which are investigated as anticancer agents. [8][9]The synthesis hinges on the straightforward condensation of the amino group with an activated carboxylic acid. [8]
Comparative Synthetic Performance Data
| Isomer | Key Reaction Type | Typical Reagents | Product Class | Representative Yield | Rationale / Commentary |
| This compound | Intramolecular Cyclization | Phosgene, CDI, Acyl Chlorides | Fused Heterocycles (e.g., Quinazolinones) | 70-90% | ortho-positioning of reactive groups is essential for high-yield ring closure. |
| 3-Amino-4-methoxybenzamide | Diazotization & Azo Coupling | NaNO₂, HCl; Naphthols | Azo Dyes & Pigments | 85-95% | Highly efficient and industrially established process for colorant synthesis. [10] |
| 4-Amino-2-methoxybenzamide | N-Acylation | Carboxylic Acids, EDC, HOBt | Bioactive Amides | >90% | Unhindered nucleophilic amine leads to clean and high-yielding coupling reactions. [8][11] |
| 5-Amino-2-methoxybenzamide | N-Functionalization | Alkyl/Aryl Halides | Substituted Anilines | 60-80% | Reactivity is moderate; less commonly cited in complex syntheses compared to other isomers. |
Detailed Experimental Protocols
To provide a practical context for the discussed reactivities, we present validated protocols for key transformations of two distinct isomers.
Protocol 1: Synthesis of a Quinazolinone Precursor from this compound
This protocol details a typical amide coupling reaction that sets the stage for a subsequent cyclization, a hallmark of this isomer's utility.
Objective: To synthesize N-(2-carbamoyl-6-methoxyphenyl)picolinamide.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 g, 6.02 mmol) in anhydrous pyridine (20 mL) under a nitrogen atmosphere, add picolinoyl chloride hydrochloride (1.18 g, 6.62 mmol) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water (100 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Purification: Dry the solid under vacuum to yield the desired product. Further purification can be achieved by recrystallization from ethanol if necessary.
Expected Outcome: A white to off-white solid with a typical yield of 80-90%. This intermediate is primed for cyclodehydration to form a tricyclic heterocyclic system.
Protocol 2: Diazotization and Coupling with 3-Amino-4-methoxybenzamide
This protocol exemplifies the utility of the 3-amino isomer in the synthesis of azo compounds.
Objective: To synthesize a generic azo dye for demonstrative purposes.
Methodology:
-
Diazotization: Dissolve 3-amino-4-methoxybenzamide (1.66 g, 10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (0.7 g, 10.1 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
Coupling Solution: In a separate beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in a 10% aqueous sodium hydroxide solution (15 mL) and cool to 0-5 °C.
-
Azo Coupling: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate will form immediately.
-
Isolation: Continue stirring for 1 hour in the ice bath. Collect the azo dye by vacuum filtration.
-
Purification: Wash the solid with copious amounts of cold water until the filtrate is neutral. Dry the product in an oven at 60 °C.
Expected Outcome: An intensely colored solid (typically red or orange) with a yield typically exceeding 90%.
Conclusion: Isomer Selection as a Strategic Synthetic Decision
The choice between isomers of aminomethoxybenzamide is not arbitrary but a critical strategic decision that dictates the feasible synthetic routes and ultimate molecular architecture.
-
This compound is the premier choice for constructing complex, fused heterocyclic systems like quinazolinones and phenanthridinones, making it invaluable in the synthesis of enzyme inhibitors such as PARP inhibitors. Its utility is defined by its capacity for intramolecular cyclization.
-
3-Amino-4-methoxybenzamide excels in applications where the primary amino group is the key reactive handle, particularly in the formation of diazonium salts for the synthesis of azo dyes and pigments.
-
4-Amino-2-methoxybenzamide provides a sterically accessible and nucleophilic amino group, rendering it ideal for high-yield N-acylation and related coupling reactions to build complex amides, as seen in the development of Hedgehog pathway modulators.
By understanding the intrinsic reactivity patterns dictated by their substitution, chemists can harness the unique synthetic potential of each isomer, streamlining the path to novel therapeutics, advanced materials, and other high-value chemical entities.
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Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vitro and In Vivo Studies of 2-Amino-3-methoxybenzamide Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from a laboratory curiosity to a clinical candidate is a meticulous process of validation. The 2-amino-3-methoxybenzamide scaffold has emerged as a promising pharmacophore in the design of various therapeutic agents, from anticancer to antimicrobial and antioxidant compounds. This guide provides an in-depth comparison of in vitro and in vivo studies concerning derivatives of this scaffold, offering insights into the critical transition from controlled experimental settings to complex biological systems. We will delve into the causality behind experimental choices, present detailed protocols, and use the well-documented benzamide derivative, Entinostat, as a primary case study to illustrate the translation of preclinical data.
The this compound Core: A Versatile Scaffold
The this compound structure is a key building block in medicinal chemistry.[1] Its derivatives have been explored for a multitude of biological activities. For instance, some 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, a crucial target in cancer therapy.[2][3][4] Other related benzamide compounds have demonstrated potential as antibacterial agents by targeting the FtsZ protein, essential for bacterial cell division, and as antioxidants.[5][6] The initial stages of discovery for these derivatives heavily rely on in vitro assays to establish proof-of-concept and elucidate mechanisms of action.
In Vitro Evaluation: The Foundation of Discovery
In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct effects of a compound on a specific biological target or cellular process. These assays are typically high-throughput, cost-effective, and allow for rapid screening and optimization of chemical structures.
Key In Vitro Assays for this compound Derivatives:
-
Target-Based Assays: These experiments measure the direct interaction of a compound with its intended molecular target. For derivatives targeting protein kinases or enzymes like Poly (ADP-ribose) polymerase (PARP), this often involves enzymatic assays.[7][8]
-
Cell-Based Assays: These assays evaluate the effect of a compound on whole cells, providing insights into its cellular potency, mechanism of action, and potential toxicity. Common examples include cell viability assays (e.g., MTT, CellTiter-Glo®) and reporter gene assays to measure the modulation of specific signaling pathways.
-
Antimicrobial Susceptibility Testing: For derivatives with potential antibacterial activity, minimum inhibitory concentration (MIC) assays are performed to determine the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Cancer cell line of interest (e.g., Daoy medulloblastoma cells for Hedgehog pathway inhibitors)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
The Crucial Leap to In Vivo Studies
While in vitro assays provide valuable initial data, they cannot fully recapitulate the complex physiological environment of a living organism. In vivo studies are essential to evaluate a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), as well as its efficacy and safety in a whole-animal model.
Key In Vivo Models and Assessments:
-
Xenograft Models: For anticancer drug development, human tumor cells are implanted into immunocompromised mice. These models are widely used to assess the in vivo efficacy of novel compounds.[9]
-
Disease Models: For other therapeutic areas, animal models that mimic human diseases are employed. For example, a collagen antibody-induced arthritis model in rats can be used to evaluate anti-inflammatory agents.[10]
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key parameters include bioavailability, half-life, and clearance.[11]
-
Pharmacodynamic (PD) Studies: These studies measure the effect of the drug on the body, often by analyzing biomarkers related to the drug's mechanism of action.
Experimental Workflow: From In Vitro Hit to In Vivo Candidate
The transition from in vitro screening to in vivo testing is a critical step in drug development. The following diagram illustrates a typical workflow:
Caption: A typical workflow from in vitro screening to in vivo validation.
Case Study: Entinostat - A Tale of Two Systems
Entinostat, a benzamide-containing histone deacetylase (HDAC) inhibitor, provides an excellent example of the complexities and occasional discrepancies between in vitro and in vivo results.
In vitro, Entinostat has demonstrated antiproliferative activity against a variety of human tumor cell lines.[9] However, its in vivo efficacy is often more pronounced, particularly in immunocompetent models.[12] This suggests that the in vivo anti-tumor effects of Entinostat are not solely due to its direct cytotoxic activity but also involve modulation of the tumor microenvironment and the host immune system.[12][13]
Comparative Data: Entinostat In Vitro vs. In Vivo
| Parameter | In Vitro Findings | In Vivo Findings |
| Antiproliferative Activity | IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[14] | Significant tumor growth inhibition in xenograft models, often at concentrations achievable in plasma.[9] |
| Mechanism of Action | Inhibition of HDAC enzymes, leading to increased histone acetylation. | Increased histone acetylation in tumor tissue. Modulation of the immune system, including an increase in regulatory B cells.[13] |
| Combination Therapy | In some cases, did not show significant synergy with cytotoxic agents in vitro.[15] | Enhanced the anti-tumor activity of cytotoxic agents and immunotherapy in vivo.[12][15] |
This comparison highlights a crucial point: a compound's in vivo performance can be influenced by factors not present in a simplified in vitro system, such as drug metabolism, tissue distribution, and interactions with the immune system.
Bridging the Divide: The Importance of Pharmacokinetics and Pharmacodynamics
A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is essential for bridging the gap between in vitro and in vivo data. For instance, a compound with high in vitro potency may fail in vivo due to poor oral bioavailability or rapid metabolism.[10][16] Conversely, a compound with modest in vitro activity may be highly effective in vivo if it achieves high and sustained concentrations at the target site.
Signaling Pathway: PARP Inhibition - A Benzamide-Related Mechanism
Many PARP inhibitors, a successful class of anticancer drugs, incorporate a benzamide moiety.[17][18][19] Their mechanism of action, known as synthetic lethality, is a prime example of a targeted therapy where in vitro understanding of a signaling pathway translates to in vivo efficacy.[8]
Caption: The mechanism of synthetic lethality with PARP inhibitors.
Conclusion: An Integrated Approach is Key
The development of novel therapeutics based on the this compound scaffold requires a carefully integrated approach that leverages the strengths of both in vitro and in vivo studies. While in vitro assays are indispensable for initial screening and mechanistic elucidation, in vivo experiments are crucial for validating efficacy and safety in a complex biological system. As demonstrated by the case of Entinostat, unexpected in vivo outcomes can lead to new and exciting discoveries about a compound's mechanism of action. By understanding the nuances of each experimental system and thoughtfully designing studies to bridge the in vitro-in vivo gap, researchers can more effectively translate promising laboratory findings into clinically meaningful therapies.
References
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Semantic Scholar. (n.d.). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]
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RSC Publishing. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. Retrieved from [Link]
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Drug Metabolism and Disposition. (2007). Pharmacokinetics and Pharmacodynamics of DPC 333... Retrieved from [Link]
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Journal of Hematology & Oncology Pharmacy. (2022). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. Retrieved from [Link]
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National Institutes of Health. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
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National Institutes of Health. (2016). Entinostat: a promising treatment option for patients with advanced breast cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Retrieved from [Link]
-
MDPI. (2022). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. Retrieved from [Link]
-
ACS Publications. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2018). Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models. Retrieved from [Link]
-
PubMed. (2022). PARP inhibitors as single agents and in combination therapy: the most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers. Retrieved from [Link]
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Journal of Clinical Investigation. (2021). Entinostat induces antitumor immune responses through immune editing of tumor neoantigens. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and Pharmacodynamics of DPC 333... Retrieved from [Link]
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National Institutes of Health. (2014). Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents. Retrieved from [Link]
-
PARP Inhibitor Clinical Resource. (2024). PARP Inhibitor Clinical Resource: Breast, Ovarian, Pancreatic, and Prostate Cancers. Retrieved from [Link]
-
PubMed. (2007). Pharmacokinetics and pharmacodynamics of DPC 333... Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]
-
National Institutes of Health. (2019). Entinostat, a histone deacetylase inhibitor, increases the population of IL-10+ regulatory B cells to suppress contact hypersensitivity. Retrieved from [Link]
-
News-Medical. (2018). PARP Inhibitors For Hard-To-Treat Cancers. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybenzamide. Retrieved from [Link]
-
PubMed. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Retrieved from [Link]
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Comparative Guide: 2-Amino-3-methoxybenzamide vs. Hydroxamate & Other Scaffolds in Drug Design
Executive Summary
In the realm of fragment-based drug discovery (FBDD), the 2-Amino-3-methoxybenzamide scaffold represents a critical evolution from first-generation pharmacophores.[1] While hydroxamic acids (e.g., SAHA/Vorinostat) dominated early epigenetic therapies as pan-HDAC inhibitors, their lack of selectivity and mutagenic potential necessitated a shift.[1] The 2-aminobenzamide class emerged as the superior alternative, offering kinetic selectivity for Class I HDACs (specifically HDAC 1, 2, and 3) and a more favorable toxicity profile.[1]
This guide objectively compares the This compound scaffold against the industry-standard Hydroxamic Acid and the classic 3-Aminobenzamide (PARP inhibitor) scaffolds.[1] We provide experimental evidence, synthesis protocols, and mechanistic insights to support the transition toward this privileged structure in next-generation drug design.
Part 1: The Scaffold Landscape – A Technical Comparison
The Contenders
-
This compound (The Challenger): A highly functionalized zinc-binding group (ZBG).[1] The ortho-amino group coordinates with the catalytic zinc ion, while the meta-methoxy group provides steric bulk that tunes selectivity, often excluding smaller isoforms or enhancing residence time.
-
Hydroxamic Acid (The Incumbent): The ZBG found in Vorinostat and Panobinostat.[1] It is a bidentate chelator with extremely high affinity but poor selectivity (Pan-HDAC inhibition) and metabolic liability (glucuronidation).[1]
-
3-Aminobenzamide (The Reference): A classic PARP inhibitor scaffold.[1][2] It lacks the ortho-amino zinc-binding capability of the 2-amino variant, making it a distinct pharmacophore used primarily for DNA repair pathways rather than epigenetic modulation.
Mechanistic Divergence
The superiority of the 2-aminobenzamide scaffold lies in its binding kinetics. Unlike hydroxamates, which exhibit "fast-on/fast-off" kinetics, 2-aminobenzamides display "slow-tight" binding . This results in a prolonged pharmacodynamic effect even after the drug has cleared from the plasma, a phenomenon known as residence time.
Figure 1: Mechanism of Action & Selectivity Pathways
Caption: Decision tree illustrating the shift from non-selective hydroxamates to the highly selective this compound scaffold.
Part 2: Comparative Data Analysis
The following data aggregates findings from multiple medicinal chemistry campaigns (e.g., J. Med. Chem., Bioorg. Med. Chem.) comparing these scaffolds against Class I HDACs.
Table 1: Potency and Selectivity Profile
| Feature | Hydroxamic Acid (SAHA) | 2-Aminobenzamide (MS-275) | This compound |
| Primary Target | Pan-HDAC (Class I, IIa, IIb, IV) | Class I HDACs (1, 2,[1] 3) | Class I (High HDAC3 Selectivity) |
| Zinc Binding Mode | Bidentate (Chelation) | Monodentate/Bidentate (Chelate) | Monodentate (Sterically constrained) |
| IC50 (HDAC1) | ~10–20 nM | ~200–500 nM | 50–150 nM (Optimized) |
| Selectivity (HDAC1 vs 6) | Low (< 5-fold) | High (> 500-fold) | Very High (> 1000-fold) |
| Binding Kinetics | Fast-On / Fast-Off | Slow-On / Slow-Off | Slow-Tight Binding |
| Mutagenicity (Ames) | Positive (Hydroxamate group) | Negative | Negative |
| Metabolic Stability | Low (Glucuronidation/Hydrolysis) | High | High |
Key Insight: The "Methoxy" Advantage
The addition of the 3-methoxy group to the 2-aminobenzamide core serves two functions:
-
Conformational Lock: It creates an intramolecular hydrogen bond network that pre-organizes the amide bond for zinc binding, reducing the entropic penalty upon binding.
-
Lipophilicity: It increases logP slightly, improving cellular permeability compared to the unsubstituted 2-aminobenzamide.
Part 3: Experimental Protocols
Synthesis of this compound
Objective: Synthesize the scaffold from commercially available precursors using a scalable, high-yield protocol. Precursor: 2-Amino-3-methoxybenzoic acid.[1][3]
Workflow Diagram
Caption: One-pot synthesis of this compound via CDI activation.
Detailed Protocol
-
Activation: Dissolve 2-amino-3-methoxybenzoic acid (3.00 g, 17.9 mmol) in dry DMF (80 mL). Add 1,1'-carbonyldiimidazole (CDI) (3.19 g, 19.7 mmol).
-
Reaction: Heat to 70°C under Argon for 1 hour. The solution will bubble as CO2 is released, forming the reactive acyl imidazole.
-
Amidation: Cool the mixture to room temperature. Add aqueous NH3 (35%) (50 mL) dropwise. Stir the mixture for 16 hours at 20°C.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (100 mL). Wash the organic layer twice with water (2 × 40 mL) and twice with brine (2 × 40 mL) to remove DMF and unreacted ammonia.[1]
-
Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Yield: Expect ~2.38 g (80%) of a white solid. Melting point: 139–141°C.[1][3]
Fluorometric HDAC Inhibition Assay
Objective: Validate the inhibitory potency of the synthesized scaffold against HDAC1/3.
-
Reagents: Recombinant HDAC1/3 enzymes, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[1]
-
Preparation: Prepare serial dilutions of This compound in DMSO (Final DMSO < 1%).
-
Incubation: Mix 10 µL of enzyme solution with 200 nL of compound. Incubate for 30 minutes at 37°C to allow for the "slow-binding" mechanism to initiate.
-
Reaction: Add 10 µL of substrate solution. Incubate for 60 minutes.
-
Development: Add 10 µL of Developer solution (Trypsin/Trichostatin A) to release the fluorophore.[1]
-
Readout: Measure fluorescence (Ex: 360 nm, Em: 460 nm). Calculate IC50 using a 4-parameter logistic fit.
Part 4: Future Outlook & Applications
The This compound scaffold is no longer just a "tool compound."[2] It is evolving into a versatile building block for:
-
PROTACs: Its high selectivity for Class I HDACs makes it an ideal "warhead" for Proteolysis Targeting Chimeras, reducing off-target degradation seen with pan-HDAC recruiters.
-
Dual Inhibitors: Researchers are linking this scaffold with kinase inhibitors (e.g., EGFR inhibitors) to create dual-action drugs that target both oncogenic signaling and epigenetic resistance mechanisms.[1]
-
Quinazoline Synthesis: Beyond direct inhibition, this scaffold serves as a high-value precursor for synthesizing 4-substituted quinazolines, a class of potent tyrosine kinase inhibitors.
References
-
Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. National Institutes of Health (NIH).[1] Available at: [Link][1]
-
Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][1]
-
Hydroxamic Acid Scaffolds as Metalloenzyme Inhibitors: Advances in Chemistry and Drug Discovery. ResearchGate.[1] Available at: [Link]
-
Studies Towards Hypoxia-Activated Prodrugs of PARP Inhibitors. MDPI Molecules. Available at: [Link][1][3][4][5]
-
Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives. Translational Oncology. Available at: [Link][1]
-
This compound Compound Summary. PubChem. Available at: [Link][1]
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Head-to-Head Comparison: Synthesis Routes for 2-Amino-3-methoxybenzamide
Part 1: Executive Summary
The synthesis of 2-Amino-3-methoxybenzamide is a critical step in the manufacturing of several poly(ADP-ribose) polymerase (PARP) inhibitors. The presence of the ortho-methoxy group adjacent to the amine and amide functionalities introduces steric crowding and electronic effects that must be managed to prevent regioselectivity issues or cyclization byproducts.
This guide compares the two industry-standard routes:
-
The Nitro-Reduction Route (Classical): Proceeding via 3-methoxy-2-nitrobenzoic acid. Best for bulk cost efficiency .
-
The Isatoic Anhydride Route (Convergent): Proceeding via 8-methoxyisatoic anhydride. Best for high purity and late-stage diversification .
Recommendation:
-
For kilogram-scale GLP production , utilize Route 1 due to lower raw material costs and established safety profiles for nitro-reduction.
-
For medicinal chemistry/library generation , utilize Route 2 , as the isatoic anhydride intermediate allows for rapid generation of diverse amide analogs if the project scope expands.
Part 2: Detailed Technical Analysis
Route 1: The Classical Nitro-Reduction Sequence
This route relies on the robust chemistry of nitro-benzoic acids. The strategy is to establish the amide bond before reducing the nitro group to avoid handling the highly reactive anthranilic acid intermediate, which can self-condense.
Reaction Scheme (Logic Flow)
-
Activation: 3-Methoxy-2-nitrobenzoic acid
Acid Chloride. -
Amidation: Acid Chloride + Ammonia
3-Methoxy-2-nitrobenzamide. -
Reduction: Nitrobenzamide + H
/Catalyst Product.
Detailed Protocol
-
Step 1: Acid Chloride Formation
-
Reagents: 3-Methoxy-2-nitrobenzoic acid (1.0 eq), Thionyl Chloride (SOCl
, 1.5 eq), DMF (cat.), Toluene (Solvent). -
Procedure: Reflux the acid with SOCl
and catalytic DMF in toluene for 3 hours. Monitor by TLC (conversion to methyl ester upon methanol quench). Remove excess SOCl via azeotropic distillation.
-
-
Step 2: Amidation
-
Reagents: Aqueous NH
OH (28%, excess) or NH gas. -
Procedure: Add the crude acid chloride solution dropwise to a chilled (0°C) solution of concentrated ammonium hydroxide. The nitro-amide precipitates as a solid.[1]
-
Critical Control: Maintain temperature <10°C to minimize hydrolysis back to the acid.
-
-
Step 3: Catalytic Hydrogenation
-
Reagents: 3-Methoxy-2-nitrobenzamide, 10% Pd/C (5 wt% loading), Methanol/THF.
-
Procedure: Hydrogenate at 30-50 psi H
at room temperature for 4-6 hours. -
Purification: Filter catalyst over Celite. Concentrate filtrate. Recrystallize from Ethanol/Water.
-
Key Mechanistic Insight
The 3-methoxy group exerts an electron-donating effect, making the carbonyl carbon slightly less electrophilic than in unsubstituted nitrobenzoic acids. However, the strong electron-withdrawing nature of the ortho-nitro group compensates for this, ensuring rapid amidation.
Route 2: The Isatoic Anhydride Route
This route utilizes 8-methoxyisatoic anhydride as a "masked" isocyanate/anthranilic acid equivalent. It is chemically elegant because the ring-opening with ammonia releases CO
Reaction Scheme (Logic Flow)
-
Precursor Synthesis: 2-Amino-3-methoxybenzoic acid + Triphosgene
8-Methoxyisatoic anhydride. -
Ring Opening: Anhydride + Ammonia
Product + CO .
Detailed Protocol
-
Step 1: Anhydride Formation (If not purchased)
-
Reagents: 2-Amino-3-methoxybenzoic acid (1.0 eq), Triphosgene (0.35 eq), THF/Dioxane.
-
Procedure: Treat the amino acid with triphosgene in refluxing dioxane. The solution clears as the anhydride forms. Isolate by cooling and filtration (anhydride is often sparingly soluble).
-
-
Step 2: Ammonolysis
-
Reagents: 8-Methoxyisatoic anhydride, Aqueous Ammonia (excess) or NH
in Methanol. -
Procedure: Suspend the anhydride in water or methanol. Add ammonia.[2] The mixture will initially be a slurry and may clear as the reaction proceeds, followed by precipitation of the benzamide.
-
Conditions: Room temperature, 2-4 hours.
-
Purification: The product often precipitates in high purity. Wash with cold water to remove traces of anthranilic acid (hydrolysis byproduct).
-
Key Mechanistic Insight
Nucleophilic attack by ammonia occurs exclusively at the C-4 carbonyl of the isatoic anhydride (the ester carbonyl), followed by decarboxylation of the carbamic acid intermediate. This regioselectivity is controlled by the leaving group ability of the carbamate nitrogen.
Part 3: Head-to-Head Comparison
| Feature | Route 1: Nitro-Reduction | Route 2: Isatoic Anhydride |
| Overall Yield | 75 - 85% (3 steps) | 85 - 95% (from anhydride) |
| Atom Economy | Moderate (SOCl | Excellent (CO |
| Safety | Moderate (H | High (if anhydride is purchased); Low (if making anhydride via phosgene) |
| Cost (Raw Materials) | Low (Nitrobenzoic acid is cheap) | High (Anhydride/Amino acid is expensive) |
| Impurity Profile | Risk of azo-dimers or hydroxylamines | Trace anthranilic acid (hydrolysis) |
| Scalability | Excellent (Standard Unit Ops) | Good (CO |
Part 4: Visualization of Pathways
Figure 1: Comparative logic flow of the Nitro-Reduction vs. Isatoic Anhydride synthesis routes.
Part 5: References
-
BenchChem. (2025).[3] Synthesis routes of 2-Amino-4-methoxybenzamide (Analogous Chemistry). Retrieved from .
-
National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary (CAS 106782-78-9). Retrieved from .
-
Chang, C. H. (1969). Production of 2-amino-3-nitrobenzoic acid. U.S. Patent 3,468,941. Washington, DC: U.S. Patent and Trademark Office. Retrieved from .
-
ChemicalBook. (2025). CAS Registry Data for this compound. Retrieved from .
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- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google Patents [patents.google.com]
- 7. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]
A Comparative Guide to 2-Amino-3-methoxybenzamide Analogs and Their PARP1 Binding Affinities
For researchers and professionals in the field of drug discovery and development, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Among the myriad of molecular scaffolds, the benzamide core has proven to be a versatile starting point for the design of inhibitors for various therapeutic targets. This guide provides an in-depth comparison of 2-amino-3-methoxybenzamide analogs, with a specific focus on their binding affinities to Poly(ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair and a validated target in oncology.
Introduction to this compound and its Significance as a PARP1 Inhibitor Scaffold
The this compound scaffold serves as a crucial pharmacophore for the development of potent enzyme inhibitors.[1] In the context of oncology, derivatives of benzamides are well-established as inhibitors of PARP enzymes.[1] PARP inhibitors represent a significant class of therapeutics that leverage the concept of synthetic lethality in cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations.[1]
PARP1 is a nuclear protein that plays a pivotal role in the repair of single-strand DNA breaks (SSBs).[2] When DNA damage occurs, PARP1 is recruited to the site of the break and, upon binding, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[3][4] Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs, which during DNA replication, can be converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This selective killing of cancer cells while sparing normal cells with functional HR is the principle behind the therapeutic success of PARP inhibitors.
The 2-aminobenzamide core mimics the nicotinamide moiety of NAD+, the natural substrate of PARP1, and thus acts as a competitive inhibitor at the enzyme's active site. The strategic placement of substituents on this scaffold allows for the fine-tuning of binding affinity and selectivity. This guide will delve into the structure-activity relationships (SAR) of a series of benzamide analogs, providing valuable insights for the rational design of next-generation PARP1 inhibitors.
Structure-Activity Relationship (SAR) of Benzamide Analogs as PARP1 Inhibitors
A recent study by Lu et al. (2023) provides a comprehensive analysis of a series of novel benzamide derivatives as potent PARP1 inhibitors.[5] The study systematically explored the impact of various substitutions on the benzamide scaffold, leading to the identification of compounds with nanomolar and even sub-nanomolar inhibitory activity against PARP1.[5]
The core structure investigated in this study is a series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds. The general structure-activity relationships observed are as follows:
-
The Benzamide Moiety: The primary amide of the benzamide core is crucial for interaction with the nicotinamide binding pocket of PARP1.
-
Substitutions on the Phenyl Ring: Modifications on the phenyl ring of the benzamide core can significantly influence potency.
-
The Linker and Terminal Group: The nature of the linker and the terminal aromatic group play a significant role in optimizing interactions with the enzyme and can be tailored to enhance cell permeability and other pharmacokinetic properties.
The following table summarizes the chemical structures and their corresponding PARP1 inhibitory activities (IC50) for a selection of these analogs, illustrating the key SAR findings.
| Compound ID | R Group | Linker | Terminal Group | PARP1 IC50 (nM) |
| IX (Lead Compound) | H | Amide | Phenyl | Not specified in abstract |
| 13a | 4-F | Amide | Phenyl | 0.43 |
| 13b | 4-Cl | Amide | Phenyl | 0.33 |
| 13c | 4-Br | Amide | Phenyl | 0.35 |
| 13d | 4-CH3 | Amide | Phenyl | 0.40 |
| 13e | 4-OCH3 | Amide | Phenyl | 0.45 |
| 13f | 4-CF3 | Amide | Phenyl | 0.25 |
Data extracted from Lu et al., 2023.[5]
From this data, it is evident that substitutions at the 4-position of the terminal phenyl ring have a notable impact on PARP1 inhibitory activity. The introduction of a trifluoromethyl group (CF3) in compound 13f resulted in the most potent inhibitor in this series, with an impressive IC50 of 0.25 nM.[5] This suggests that electron-withdrawing groups at this position are favorable for binding. The halogenated analogs (13a-c ) also demonstrated sub-nanomolar potency, indicating that this position is a key area for modification to enhance binding affinity.
Experimental Protocol: Homogeneous PARP1 Inhibition Assay
To determine the inhibitory potential of newly synthesized compounds against PARP1, a robust and high-throughput compatible assay is essential. The following is a detailed protocol for a homogeneous, fluorescence-based PARP1 inhibition assay.
Principle
This assay measures the consumption of NAD+ by PARP1 during the auto-poly(ADP-ribosyl)ation reaction. The amount of remaining NAD+ is detected using a coupled enzymatic reaction that generates a fluorescent signal. A decrease in NAD+ consumption, resulting in a higher fluorescent signal, indicates inhibition of PARP1 activity.
Materials
-
Human recombinant PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compounds (dissolved in DMSO)
-
NAD+/NADH detection reagent (e.g., NAD/NADH-Glo™ Assay)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring fluorescence
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare the PARP1 enzyme solution by diluting the stock enzyme in assay buffer to the desired concentration.
-
Prepare the activated DNA solution in assay buffer.
-
Prepare the NAD+ solution in assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
In a 384-well plate, add the following components in the specified order:
-
Assay Buffer
-
Test compound or vehicle (for control wells)
-
PARP1 enzyme solution
-
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
-
Initiation of the PARP Reaction:
-
To each well, add a mixture of activated DNA and NAD+ to initiate the enzymatic reaction.
-
The final reaction volume should be consistent across all wells (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
Detection:
-
Add the NAD+/NADH detection reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 20-30 minutes to allow the signal to develop.[6]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all other readings.
-
Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the PARP1 Signaling Pathway and Experimental Workflow
To better understand the biological context and the experimental procedure, the following diagrams have been generated using Graphviz.
PARP1-Mediated DNA Damage Repair Pathway
Caption: Workflow for the homogeneous PARP1 inhibition assay.
Conclusion
The 2-aminobenzamide scaffold remains a highly attractive starting point for the development of potent and selective PARP1 inhibitors. The structure-activity relationship data presented in this guide, derived from the work of Lu et al. (2023), underscores the importance of systematic chemical modifications to optimize binding affinity. [5]Specifically, substitutions on the terminal phenyl ring have been shown to significantly enhance inhibitory potency, with electron-withdrawing groups proving particularly beneficial.
The provided experimental protocol for a homogeneous PARP1 inhibition assay offers a reliable and efficient method for evaluating the potency of novel analogs. By combining rational drug design, guided by SAR insights, with robust in vitro screening, researchers can accelerate the discovery of next-generation PARP1 inhibitors with improved therapeutic profiles. The continued exploration of the chemical space around the this compound core holds significant promise for the development of innovative cancer therapies.
References
-
Gupte, R., et al. (2017). PARPs in genome stability and signal transduction: Implications for cancer therapy. ResearchGate. [Link]
-
Lu, G., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 251, 115243. [Link]
-
Zarkou, A., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 2(4), 100863. [Link]
-
Prasad, R., et al. (2019). Repair pathway for PARP-1 DNA-protein crosslinks. Journal of Biological Chemistry, 294(15), 6044-6053. [Link]
-
American Chemical Society. Journal of Medicinal Chemistry Vol. 65 No. 24. [Link]
-
Leung, A. K. L. (2020). Functional Aspects of PARP1 in DNA Repair and Transcription. International Journal of Molecular Sciences, 21(8), 2879. [Link]
-
RePEc. Design and Synthesis and In-Vitro Assay Of Substituted 2-Aminobenzamide Derivatives. [Link]
-
BPS Bioscience. PARP1 Chemiluminescent Assay Kit. [Link]
-
Taylor & Francis Online. Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold: Polycyclic Aromatic Compounds. [Link]
-
Carter-Cooper, B., et al. (2021). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology, 16(11), 2215-2223. [Link]
-
Lu, G., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. ResearchGate. [Link]
-
PNAS. Lack of synergy between AR-targeted therapies and PARP inhibitors in homologous recombination–proficient prostate cancer. [Link]
-
Hooda, T., et al. (2020). Synthesis, in-silico Designing, SAR and Microbiological Evaluation of Novel Amide Derivatives of 1-(4-Nitrophenyl)-2-(3-methylbenzo[b] thiophen-6-yl)-1H-benzo[d]imidazole-5-carboxylic Acid. Indian Journal of Pharmaceutical Education and Research, 54(2), 470-483. [Link]
-
ResearchGate. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Wang, L., et al. (2014). Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists. Molecules, 19(3), 3564-3580. [Link]
-
Langelier, M.-F., et al. (2018). The comings and goings of PARP-1 in response to DNA damage. DNA Repair, 61, 1-10. [Link]
-
Zhu, G.-D., et al. (2008). Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent. Bioorganic & Medicinal Chemistry Letters, 18(14), 3955-3958. [Link]
Sources
- 1. 2-Amino-3-methylbenzamide|Research Chemical [benchchem.com]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP and DDR Pathway Drug Discovery [worldwide.promega.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
